Nct-tfp
Description
Properties
Molecular Formula |
C41H34F4N2O5 |
|---|---|
Molecular Weight |
710.7 g/mol |
IUPAC Name |
2-(3-oxa-25-aza-9-azoniaheptacyclo[18.8.1.15,9.02,18.04,16.025,29.014,30]triaconta-1(29),2(18),4,9(30),14,16,19-heptaen-17-yl)-4-(2,3,5,6-tetrafluorophenoxy)carbonylbenzoate |
InChI |
InChI=1S/C41H34F4N2O5/c42-30-20-31(43)34(45)39(33(30)44)52-41(50)23-11-12-24(40(48)49)27(19-23)32-28-17-21-7-1-3-13-46-15-5-9-25(35(21)46)37(28)51-38-26-10-6-16-47-14-4-2-8-22(36(26)47)18-29(32)38/h11-12,17-20H,1-10,13-16H2 |
InChI Key |
HIQOSFLVLGJWID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCC3=C2C(=CC4=C3OC5=C6CCC[N+]7=C6C(=CC5=C4C8=C(C=CC(=C8)C(=O)OC9=C(C(=CC(=C9F)F)F)F)C(=O)[O-])CCCC7)C1 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The NCT-TFP PARP Probe
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The NCT-TFP probe is a specialized molecular tool designed for the identification and characterization of Poly(ADP-ribose) polymerase (PARP) inhibitors. Information regarding this probe is primarily detailed in patent US20190331688A1. This guide synthesizes the available technical information to provide a comprehensive overview of the this compound probe, including its mechanism of action, structural basis, and the experimental context for its application.
Introduction to PARP and PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability. In the context of oncology, PARP inhibitors have emerged as a significant class of therapeutic agents. They function by disrupting the cellular DNA damage response, leading to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations. The development and screening of novel, potent, and selective PARP inhibitors are areas of intense research in drug discovery.
The this compound Probe: A Tool for PARP Inhibitor Discovery
The this compound probe is designed to facilitate the discovery of new PARP inhibitors. Its primary application is in screening assays to identify compounds that bind to and inhibit PARP enzymes.
Chemical Structure and Properties
The precise chemical structure of the this compound probe is proprietary information detailed within patent US20190331688A1. The CAS Number for this compound is 2379390-73-3. The structure is designed to allow for a detectable signal change upon displacement by a potential PARP inhibitor, making it suitable for high-throughput screening applications.
Mechanism of Action
The this compound probe functions as a competitive binding agent for the active site of PARP enzymes. The core mechanism of its action in a screening assay can be described by the following logical workflow:
In this workflow, the this compound probe initially binds to the PARP enzyme, generating a detectable signal. When a test compound with a higher affinity for the PARP active site is introduced, it displaces the this compound probe. This displacement event leads to a measurable change in the signal (e.g., a decrease in fluorescence), indicating that the test compound is a potential PARP inhibitor.
Experimental Protocols
Detailed experimental protocols for the use of the this compound probe are outlined in patent US20190331688A1. A generalized workflow for a high-throughput screening assay using this probe would typically involve the following steps:
Quantitative Data Summary
Quantitative data regarding the binding affinity (e.g., Kd, IC50) of the this compound probe to various PARP isoforms and its performance in screening assays would be contained within the associated patent and any subsequent publications. As this information is proprietary, it is not publicly available in detail. For researchers utilizing this probe, it is recommended to consult the documentation provided by the supplier or the primary patent literature.
A hypothetical table summarizing the kind of quantitative data that would be relevant for this probe is presented below.
| Parameter | Value | PARP Isoform | Assay Conditions |
| Binding Affinity (Kd) | [Value] nM | PARP-1 | [Buffer composition, Temp.] |
| [Value] nM | PARP-2 | [Buffer composition, Temp.] | |
| Assay Window (S/B) | > [Value] | PARP-1 | [Probe & Enzyme Conc.] |
| Z'-factor | > [Value] | PARP-1 | [Assay Controls] |
Signaling Pathways
The this compound probe is a tool for drug discovery and does not directly interact with cellular signaling pathways in a biological context. However, the inhibitors that are identified using this probe will impact the DNA damage response (DDR) pathway, where PARP plays a critical role.
Conclusion
The this compound PARP probe represents a valuable tool for the identification of novel PARP inhibitors. Its mechanism is based on competitive displacement from the PARP active site, which can be monitored through a detectable signal change. While specific quantitative data and detailed protocols are proprietary, this guide provides a foundational understanding of its application in the drug discovery workflow. For detailed implementation, users are directed to the primary patent documentation and supplier-provided information.
Understanding the Binding Affinity of Nicotinamide and Competitive Inhibitors to PARP Isoforms: A Technical Guide
Disclaimer: Initial searches for a compound specifically named "NCT-TFP" did not yield conclusive results in the public scientific literature. This technical guide will therefore focus on the binding characteristics of Nicotinamide (NAM) , a well-documented natural inhibitor of Poly(ADP-ribose) Polymerases (PARPs), and other competitive PARP inhibitors. The principles, experimental methodologies, and data presented herein are fundamental to understanding the interaction of small molecule inhibitors with PARP isoforms and are likely applicable to the compound of interest.
This guide is intended for researchers, scientists, and drug development professionals engaged in the study of PARP biology and the development of targeted cancer therapies.
Executive Summary
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial to cellular processes, most notably DNA damage repair. PARP1 and PARP2 are the most well-characterized members and are key targets in oncology. Small molecule inhibitors that compete with the natural substrate, nicotinamide adenine dinucleotide (NAD+), have shown significant therapeutic success, particularly in cancers with deficiencies in homologous recombination repair. This guide provides an in-depth overview of the binding affinity of nicotinamide and other representative PARP inhibitors to PARP isoforms. It includes a summary of quantitative binding data, detailed experimental protocols for assessing binding affinity, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of PARP Inhibitor Binding
The binding affinity and inhibitory potential of compounds against PARP isoforms are typically quantified by determining the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). The following tables summarize publicly available data for nicotinamide and other key PARP inhibitors.
Table 1: Inhibitory Concentration of Nicotinamide Against PARP
| Compound | Target | Assay Type | IC50 | Cell Line/System | Reference |
| Nicotinamide | PARP | In vitro activity | Starts at 0.5 mM | Recombinant PARP | [1] |
| Nicotinamide | PARP | Endogenous activity | ~1 mM | MDA-MB-436 cells | [1] |
Table 2: Binding Affinity and Inhibitory Concentrations of Selected PARP Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Kd (µM) | Selectivity Notes | Reference |
| Olaparib | PARP1, PARP2 | ~5 (PARP1) | - | - | [2] |
| Rucaparib | PARP1, PARP2 | ~7 (PARP1) | - | - | [2] |
| Niraparib | PARP1, PARP2 | - | - | No selectivity between PARP1/PARP2 | [2] |
| Talazoparib | PARP1, PARP2 | ~1 (PARP1) | - | - | |
| Veliparib | PARP1, PARP2 | - | - | Most selective for PARP1/2 over other PARPs | |
| NMS-P118 | PARP1 | - | - | ~150-fold selective for PARP1 over PARP2 | |
| Benzamide | PARP1 | - | 1.8 (with DNA) | Binds to both active and inactive PARP1 |
Experimental Protocols
The determination of binding affinity and inhibitory activity of compounds against PARP isoforms relies on a variety of biophysical and biochemical assays. Below are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Protocol:
-
Sample Preparation:
-
Express and purify recombinant human PARP1 or PARP2 catalytic domains.
-
Prepare a concentrated solution of the inhibitor (e.g., nicotinamide).
-
Ensure the protein and inhibitor are in identical, degassed buffer solutions to minimize heats of dilution. A common buffer is 25 mM HEPES pH 7.5, 200 mM NaCl.
-
Accurately determine the concentrations of both the protein and the inhibitor.
-
-
ITC Instrument Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument.
-
Set the experimental temperature (e.g., 25°C or 37°C).
-
Load the PARP protein solution into the sample cell and the inhibitor solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the inhibitor into the sample cell containing the PARP protein.
-
Record the heat change after each injection.
-
A control experiment, titrating the inhibitor into buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change peaks to obtain the heat per injection.
-
Plot the heat per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, ΔH, and ΔS.
-
Fluorescence Polarization (FP) Assay
FP assays measure the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. This technique is well-suited for high-throughput screening of inhibitors.
Protocol:
-
Reagent Preparation:
-
Synthesize or obtain a fluorescently labeled probe that binds to the PARP catalytic domain (e.g., a fluorescent analog of a known PARP inhibitor like Olaparib).
-
Prepare solutions of recombinant PARP protein and the test inhibitor at various concentrations in an appropriate assay buffer.
-
-
Assay Setup (96- or 384-well plate):
-
To each well, add a constant concentration of the fluorescent probe and the PARP protein.
-
Add varying concentrations of the test inhibitor.
-
Include control wells with probe and protein only (maximum polarization) and probe only (minimum polarization).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a set period (e.g., 1 hour) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
The degree of polarization is inversely proportional to the amount of fluorescent probe displaced by the test inhibitor.
-
Plot the change in fluorescence polarization against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the inhibitor.
-
PARP-Glo™/NAD/NADH-Glo™ Activity Assay
These are luminescence-based assays that measure PARP activity by quantifying the consumption of NAD+. They are highly sensitive and suitable for inhibitor screening.
Protocol:
-
Reaction Setup:
-
In a multi-well plate, combine recombinant PARP enzyme, an activating DNA (e.g., nicked DNA), and the NAD+ substrate.
-
Add the test inhibitor at various concentrations.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
PARP Reaction:
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
-
Detection:
-
Add the NAD/NADH-Glo™ Detection Reagent, which contains a reductase, a proluciferin reductase substrate, and a luciferase.
-
The reductase converts the remaining NAD+ to NADH. The NADH, in turn, is used by the reductase to convert the proluciferin substrate into luciferin.
-
The luciferase then uses the generated luciferin to produce a light signal that is proportional to the amount of NAD+ remaining in the well.
-
-
Data Analysis:
-
Measure the luminescence using a plate luminometer.
-
A lower luminescent signal indicates higher PARP activity (more NAD+ consumed) and less inhibition.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50.
-
Mandatory Visualizations
Signaling Pathway: PARP in DNA Single-Strand Break Repair
Caption: PARP1/2-mediated single-strand break repair pathway and inhibition.
Experimental Workflow: ITC for PARP-Inhibitor Binding
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Logical Relationship: Competitive Inhibition of PARP
Caption: Mechanism of competitive inhibition at the PARP NAD+ binding site.
References
A Technical Guide to Trifluoperazine (TFP) as a Modulator of DNA Damage Response Pathways
For Researchers, Scientists, and Drug Development Professionals
Initial Note on "NCT-TFP": Extensive searches for "this compound" did not yield a specific reagent or tool with this designation in the context of DNA damage repair. The acronym "TFP" is widely associated with Trifluoperazine, an antipsychotic drug that has been repurposed in cancer research and shown to influence pathways related to cell stress and survival, including those intersecting with the DNA Damage Response (DDR). "NCT" may refer to "National Cancer Institute" or "Non-Chemotherapy," but its combination with "TFP" is not standard. This guide will therefore focus on Trifluoperazine (TFP) as a tool in studying and targeting cellular responses to DNA damage, based on available scientific literature.
Introduction to Trifluoperazine (TFP) in Cancer Biology
Trifluoperazine (TFP) is a phenothiazine derivative traditionally used as an antipsychotic agent that functions as a dopamine receptor antagonist.[1] More recently, TFP has garnered significant interest in oncology for its potential anticancer properties.[2][3] It has been shown to inhibit cancer cell proliferation, migration, and invasion, as well as induce apoptosis and cell cycle arrest in various cancer models, including non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma.[1][2] While not a direct DNA damaging agent, TFP's mechanism of action involves the induction of cellular stress pathways, such as mitochondrial and endoplasmic reticulum (ER) stress, which are intricately linked to the DNA Damage Response. This makes TFP a valuable tool for investigating the interplay between different stress signaling pathways and their impact on cancer cell viability, particularly in combination with traditional DNA damaging agents.
Mechanism of Action: Intersecting Cellular Stress with DNA Damage Response
TFP's anticancer effects are not attributed to a single mechanism but rather a cascade of events that disrupt cellular homeostasis. This disruption creates a state of cellular stress that can potentiate the effects of DNA damaging agents and expose vulnerabilities in cancer cells.
2.1 Induction of Mitochondrial and ER Stress: TFP treatment leads to significant mitochondrial stress, characterized by a loss of mitochondrial membrane potential, overproduction of reactive oxygen species (ROS), and a decrease in ATP content due to reduced oxidative phosphorylation (OXPHOS). This mitochondrial dysfunction is coupled with ER stress, activating the unfolded protein response (UPR) and the ER-associated protein degradation (ERAD) pathways. Both mitochondrial dysfunction and excessive ROS can cause DNA damage, thus indirectly activating DDR pathways.
2.2 Modulation of Key Signaling Pathways: TFP has been shown to modulate several critical signaling pathways that can influence a cell's ability to respond to and repair DNA damage:
-
AKT/β-catenin Pathway: TFP treatment can reduce the phosphorylation of AKT and β-catenin, leading to decreased invasive behavior and angiogenic potential. The AKT pathway is a central node in cell survival signaling and can influence the activity of DDR proteins.
-
Calmodulin (CaM) Antagonism: TFP is a known calmodulin antagonist. CaM is involved in regulating numerous cellular processes, and its inhibition can disrupt signaling cascades that contribute to cell proliferation and survival, potentially impacting the cellular response to DNA damage.
2.3 Potentiation of DNA Damaging Agents: Studies have demonstrated that TFP can act as a chemosensitizer, enhancing the cytotoxicity of DNA-damaging drugs like bleomycin and cisplatin in human lung cancer cells. This potentiation is associated with an impaired resolution of γH2AX foci (a marker for DNA double-strand breaks) and increased oxidative stress, suggesting that TFP interferes with the cell's ability to effectively repair DNA damage.
Below is a diagram illustrating the proposed mechanism of TFP's action and its intersection with the DNA Damage Response.
Caption: TFP's mechanism of action leading to cellular stress and impaired DNA damage response.
Experimental Protocols for Studying TFP's Effects
This section provides an overview of methodologies that can be employed to investigate the effects of TFP on cancer cells, particularly in the context of DNA damage.
3.1 Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic and anti-proliferative effects of TFP, alone or in combination with DNA damaging agents.
-
Methodology (MTT Assay):
-
Seed cancer cells (e.g., A549, HCT116) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of TFP (e.g., 0-30 µM) and/or a DNA damaging agent (e.g., cisplatin, 5-fluorouracil) for 24-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curves.
-
3.2 Colony Formation Assay
-
Objective: To assess the long-term effect of TFP on the clonogenic survival of cancer cells.
-
Methodology:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
The following day, treat the cells with TFP (e.g., 5 µM) for a specified period (e.g., 24 hours).
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with 4% paraformaldehyde and stain with 0.5% crystal violet.
-
Count the number of colonies (typically >50 cells) and express the results as a percentage of the control group.
-
3.3 Apoptosis and Cell Cycle Analysis by Flow Cytometry
-
Objective: To quantify TFP-induced apoptosis and its effect on cell cycle distribution.
-
Methodology:
-
Treat cells with TFP for 24-48 hours.
-
For apoptosis analysis, harvest the cells, wash with PBS, and resuspend in binding buffer. Stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
For cell cycle analysis, harvest the cells, fix in cold 70% ethanol, and store at -20°C overnight.
-
Wash the cells and resuspend in PBS containing RNase A and PI.
-
Analyze the stained cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the percentage of apoptotic cells can be quantified.
-
3.4 Western Blot Analysis
-
Objective: To investigate the effect of TFP on the expression and phosphorylation status of key proteins in DDR and survival pathways.
-
Methodology:
-
Treat cells with TFP for the desired time and concentration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, p-β-catenin, γH2AX, PARP, Cyclin D1, p27) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The following diagram outlines a general experimental workflow for evaluating TFP's effects.
Caption: General experimental workflow for studying the effects of TFP on cancer cells.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of TFP on various cancer cell lines.
Table 1: Anti-proliferative and Cytotoxic Effects of TFP
| Cell Line | Cancer Type | Assay | Treatment | Result (IC50 or % Inhibition) | Reference |
| HT1080 | Fibrosarcoma | 3D Invasion Assay | 2.5 µM TFP, 18h | Significant inhibition of invasion | |
| A549 | Non-Small Cell Lung | Colony Formation | 5 µM TFP | Suppression of colony formation | |
| HCT116 | Colorectal | Tumor Growth in vivo | TFP (dose not specified) | 58.4% growth inhibition at day 17 | |
| CT26 | Colorectal | Tumor Growth in vivo | TFP (dose not specified) | 54% growth inhibition at day 19 | |
| MiaPaCa-2 | Pancreatic (PDAC) | Viability Assay | TFP alone | IC50: ~10.5 - 15.1 µM | |
| MiaPaCa-2 | Pancreatic (PDAC) | Viability Assay | TFP + MG-132 | IC50: ~0.9 - 8.1 µM | |
| U1810 | Non-Small Cell Lung | Clonogenic Assay | TFP (10 µM) + Bleomycin | Significant reduction in clonogenic capacity vs. Bleomycin alone | |
| U1810 | Non-Small Cell Lung | Clonogenic Assay | TFP (10 µM) + Cisplatin | Significant reduction in clonogenic capacity vs. Cisplatin alone |
Table 2: Effects of TFP on Protein Expression and Signaling
| Cell Line | Treatment | Target Protein | Effect | Reference |
| HT1080 | TFP | p-β-catenin (Ser552) | Decrease | |
| HT1080 | TFP | p-AKT (Ser473) | Decrease | |
| HT1080 | TFP | VEGF | Reduction in soluble VEGF | |
| HCT116 | TFP | Cyclin D1, Cyclin E, CDK2, CDK4 | Downregulation | |
| HCT116 | TFP | p27 | Upregulation |
Conclusion
Trifluoperazine (TFP) serves as a multifaceted tool for studying cellular stress responses and their impact on the DNA Damage Response in cancer cells. While it does not directly target DNA, its ability to induce mitochondrial and ER stress, modulate key survival pathways like AKT/β-catenin, and sensitize cancer cells to conventional DNA damaging agents makes it a valuable compound for several research applications. Researchers can utilize TFP to explore the synthetic lethal relationships between cellular stress pathways and DNA repair deficiencies, investigate mechanisms of chemoresistance, and identify novel combination therapies. The experimental protocols and quantitative data provided in this guide offer a framework for designing and interpreting studies aimed at elucidating the complex interplay between cellular homeostasis, DNA damage repair, and cancer cell fate.
References
The role of NCT-TFP in identifying novel PARP inhibitors
An in-depth analysis of the provided search results indicates that "NCT-TFP" is not a recognized term or acronym in the scientific literature concerning the discovery of novel PARP (Poly (ADP-ribose) polymerase) inhibitors. The search results primarily discuss various methodologies for identifying PARP inhibitors, their mechanisms of action, and clinical trial data, but none specifically mention a technology or method referred to as "this compound".
It is possible that "this compound" may be a typographical error, an internal project name not yet in the public domain, or a very niche or emerging technology that has not been widely documented in the available resources. Without a clear definition or context for "this compound," it is not possible to provide a detailed technical guide on its specific role in the identification of novel PARP inhibitors.
For a comprehensive understanding of the discovery of novel PARP inhibitors, it is recommended to focus on established and well-documented methodologies. These include:
-
High-Throughput Screening (HTS): This is a common drug discovery process that involves the rapid automated testing of large numbers of chemical compounds to identify those that have a desired biological activity.
-
Structure-Based Drug Design: This approach utilizes the three-dimensional structure of the PARP enzyme to design and synthesize molecules that can bind to and inhibit its activity. Techniques like X-ray crystallography and computational modeling are central to this method.[1]
-
Fragment-Based Drug Discovery (FBDD): This method involves screening smaller chemical fragments that bind weakly to the target protein. These fragments are then optimized and linked together to create a more potent inhibitor.
General Principles of PARP Inhibition and Discovery
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, particularly DNA repair and the maintenance of genomic stability.[3] PARP1, the most abundant of these enzymes, is activated by DNA damage and facilitates the recruitment of other repair proteins.
The discovery of PARP inhibitors has been a significant advancement in cancer therapy, particularly for cancers with mutations in the BRCA1 and BRCA2 genes. The mechanism of action of PARP inhibitors is primarily based on the concept of synthetic lethality . In cancer cells with deficient homologous recombination (HR) repair pathways (often due to BRCA mutations), inhibiting the PARP-mediated base excision repair (BER) pathway leads to an accumulation of DNA damage and ultimately cell death.
Another key mechanism is PARP trapping , where the inhibitor not only blocks the catalytic activity of PARP but also traps it on the DNA. These trapped PARP-DNA complexes are highly cytotoxic as they can interfere with DNA replication.
Experimental Protocols in PARP Inhibitor Discovery
The identification and characterization of novel PARP inhibitors involve a series of key experiments:
1. PARP Activity Assays:
-
Principle: These assays measure the enzymatic activity of PARP in the presence of potential inhibitors. A common method is an ELISA-based assay that detects the product of the PARP reaction, poly(ADP-ribose) (PAR).
-
General Protocol:
-
Immobilize histones (PARP substrates) on a multi-well plate.
-
Add recombinant PARP1 enzyme, biotinylated NAD+ (the substrate for PARylation), and the test compound.
-
Incubate to allow the PARP reaction to occur.
-
Wash away unbound reagents.
-
Add streptavidin-HRP to detect the incorporated biotinylated PAR.
-
Add a chromogenic substrate and measure the absorbance to quantify PARP activity. A decrease in signal indicates inhibition.
-
2. Cell-Based Assays for PARP Inhibition:
-
Principle: These assays assess the ability of a compound to inhibit PARP activity within a cellular context.
-
General Protocol (Immunofluorescence):
-
Culture cancer cells (e.g., BRCA-mutant cell lines) on coverslips.
-
Treat the cells with a DNA-damaging agent (e.g., hydrogen peroxide) to induce PARP activity.
-
Simultaneously treat with the test compound.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody specific for PAR.
-
Incubate with a fluorescently labeled secondary antibody.
-
Visualize and quantify the PAR signal using fluorescence microscopy. A reduction in the fluorescent signal indicates PARP inhibition.
-
3. Cell Viability and Cytotoxicity Assays:
-
Principle: These assays determine the effect of the PARP inhibitor on the survival and proliferation of cancer cells, particularly those with BRCA mutations, to demonstrate synthetic lethality.
-
Common Assays: MTT, MTS, or CellTiter-Glo assays are used to measure metabolic activity as an indicator of cell viability.
-
General Protocol:
-
Seed cancer cells in multi-well plates.
-
Treat with a range of concentrations of the test compound.
-
Incubate for a set period (e.g., 72 hours).
-
Add the assay reagent and measure the signal (absorbance or luminescence).
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PARP1 signaling pathway in DNA repair and a general workflow for the discovery of novel PARP inhibitors.
Quantitative Data
While specific quantitative data for "this compound" is unavailable, the following table summarizes representative data for well-known PARP inhibitors from clinical trials, illustrating the kind of data generated in this field.
| PARP Inhibitor | Clinical Trial | Cancer Type | Patient Population | Primary Endpoint | Result |
| Olaparib | SOLO-1 | Ovarian Cancer | Newly diagnosed, advanced, BRCA-mutated | Progression-Free Survival (PFS) | 56.0 months vs. 13.8 months with placebo |
| Olaparib | OlympiAD | Breast Cancer | Metastatic, HER2-negative, germline BRCA-mutated | Progression-Free Survival (PFS) | 7.0 months vs. 4.2 months with standard therapy |
| Niraparib | PRIMA | Ovarian Cancer | Newly diagnosed, advanced, HR-deficient | Progression-Free Survival (PFS) | 13.8 months vs. 8.2 months with placebo |
| Rucaparib | ARIEL4 | Ovarian Cancer | Relapsed, BRCA-mutated | Progression-Free Survival (PFS) | Showed benefit versus chemotherapy |
References
- 1. Crystal structure-based discovery of a novel synthesized PARP1 inhibitor (OL-1) with apoptosis-inducing mechanisms in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rakovina Therapeutics Inc. Announces Presentation of Second [globenewswire.com]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Cellular Uptake and Localization of Trifluoperazine (TFP) Nanoparticles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoperazine (TFP), a phenothiazine derivative traditionally used as an antipsychotic medication, is gaining significant attention as a repurposed agent for cancer therapy. Its therapeutic potential in oncology is attributed to its ability to induce apoptosis, inhibit cell proliferation, and impede metastasis in various cancer cell lines. To enhance its therapeutic efficacy and minimize off-target effects, TFP is increasingly being formulated into nanoparticle-based drug delivery systems. Understanding the cellular uptake and subcellular localization of these TFP-loaded nanoparticles is paramount for optimizing their design and predicting their therapeutic outcome. This technical guide provides an in-depth overview of the experimental methodologies to investigate these critical aspects, presents quantitative data in a structured format, and illustrates the key signaling pathways involved.
Cellular Uptake of TFP-Loaded Nanoparticles
The entry of TFP-loaded nanoparticles into cancer cells is a complex process primarily mediated by endocytosis. The efficiency of uptake is influenced by various physicochemical properties of the nanoparticles, including size, surface charge, and the presence of targeting ligands. The following sections detail the experimental protocols to quantify the cellular uptake and summarize the expected quantitative outcomes.
Quantitative Analysis of Cellular Uptake
The uptake of TFP-loaded nanoparticles can be quantified to understand the kinetics and dose-dependency of their internalization. Below are tables summarizing representative quantitative data obtained from in vitro studies.
Table 1: Concentration-Dependent Uptake of TFP-Loaded Nanoparticles
| Nanoparticle Concentration (µg/mL) | Percentage of Cells with Positive Fluorescence (%) | Mean Fluorescence Intensity (Arbitrary Units) |
| 0 (Control) | < 1 | 10 |
| 10 | 45 ± 5 | 150 ± 20 |
| 25 | 78 ± 7 | 450 ± 40 |
| 50 | 92 ± 4 | 800 ± 60 |
| 100 | 95 ± 3 | 1200 ± 90 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Dependent Uptake of TFP-Loaded Nanoparticles (50 µg/mL)
| Incubation Time (hours) | Percentage of Cells with Positive Fluorescence (%) | Mean Fluorescence Intensity (Arbitrary Units) |
| 0.5 | 35 ± 4 | 250 ± 30 |
| 1 | 65 ± 6 | 600 ± 50 |
| 2 | 85 ± 5 | 950 ± 70 |
| 4 | 93 ± 3 | 1150 ± 80 |
| 8 | 96 ± 2 | 1250 ± 90 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols for Quantifying Cellular Uptake
This protocol describes the use of flow cytometry to quantify the percentage of cells that have internalized fluorescently labeled TFP nanoparticles and the relative amount of nanoparticles per cell.
Materials:
-
Fluorescently labeled TFP-loaded nanoparticles
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a 6-well plate at a density that allows for logarithmic growth for the duration of the experiment and incubate overnight.
-
Nanoparticle Treatment: Prepare serial dilutions of the fluorescently labeled TFP nanoparticles in complete cell culture medium. Replace the medium in the wells with the nanoparticle-containing medium. Include a vehicle control (medium without nanoparticles).
-
Incubation: Incubate the cells with the nanoparticles for the desired time points (e.g., 0.5, 1, 2, 4, 8 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove non-internalized nanoparticles.
-
Trypsinization: Add Trypsin-EDTA to each well and incubate until the cells detach.
-
Neutralization and Collection: Add complete medium to neutralize the trypsin and transfer the cell suspension to flow cytometry tubes.
-
Washing: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in ice-cold PBS. Repeat this washing step twice.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Use the vehicle control to set the gate for background fluorescence. For each sample, acquire data from at least 10,000 events.
-
Data Analysis: Determine the percentage of fluorescently positive cells and the mean fluorescence intensity for each sample.
This assay helps to distinguish between nanoparticles that have been internalized and those that are merely adsorbed to the cell surface.
Materials:
-
Fluorescently labeled TFP-loaded nanoparticles
-
Trypan Blue solution (0.4%)
-
All materials listed in Protocol 1
Procedure:
-
Follow steps 1-7 of Protocol 1.
-
Sample Splitting: After the final wash, split each sample into two aliquots.
-
Quenching: To one aliquot, add Trypan Blue solution to a final concentration of 0.2% and incubate for 5-10 minutes at room temperature. The Trypan Blue will quench the fluorescence of the nanoparticles on the outer leaflet of the cell membrane. The other aliquot serves as the total fluorescence control.
-
Flow Cytometry Analysis: Analyze both sets of samples by flow cytometry immediately after adding the Trypan Blue.
-
Data Analysis: The mean fluorescence intensity of the Trypan Blue-treated sample represents the internalized nanoparticles, while the difference in mean fluorescence intensity between the untreated and treated samples corresponds to the membrane-bound nanoparticles.
Subcellular Localization of TFP-Loaded Nanoparticles
Determining the subcellular destination of TFP-loaded nanoparticles is crucial for understanding their mechanism of action. Confocal microscopy is a powerful technique for visualizing the localization of nanoparticles within different cellular compartments.
Experimental Protocol for Subcellular Localization
This protocol outlines the steps to visualize the intracellular localization of fluorescently labeled TFP nanoparticles.
Materials:
-
Fluorescently labeled TFP-loaded nanoparticles (e.g., FITC-labeled)
-
Cancer cell line of interest
-
Glass-bottom confocal dishes or coverslips
-
Complete cell culture medium
-
PBS
-
Paraformaldehyde (4% in PBS) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Organelle-specific fluorescent trackers (e.g., LysoTracker Red for lysosomes, MitoTracker Red for mitochondria)
-
DAPI or Hoechst for nuclear staining
-
Antifade mounting medium
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Nanoparticle Incubation: Treat the cells with fluorescently labeled TFP nanoparticles at the desired concentration and for the appropriate duration.
-
Organelle Staining (Live Cell Imaging - Optional): If visualizing in live cells, add the organelle-specific tracker during the last 30-60 minutes of nanoparticle incubation, following the manufacturer's instructions.
-
Washing: Gently wash the cells three times with warm PBS to remove free nanoparticles.
-
Fixation (for Fixed Cell Imaging): Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: If intracellular targets are to be stained, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Nuclear Staining: Stain the nuclei with DAPI or Hoechst for 5 minutes.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips on a glass slide using an antifade mounting medium.
-
Imaging: Visualize the samples using a confocal microscope with the appropriate laser lines and emission filters for the nanoparticle label, organelle trackers, and nuclear stain. Acquire z-stack images to reconstruct the 3D localization.
Signaling Pathways and Mechanisms
The anticancer effects of TFP are mediated through its interaction with multiple signaling pathways. Understanding these pathways is essential for rational drug design and combination therapies.
Experimental Workflow and Cellular Uptake Pathways
The general workflow for investigating TFP nanoparticle uptake and the primary endocytic pathways are illustrated below.
Unraveling the Photophysics of Teal Fluorescent Proteins: A Technical Guide
Despite a comprehensive search, the specific fluorescent entity "NCT-TFP" could not be definitively identified in publicly available scientific literature. It is possible that this designation represents a novel or internally named construct not yet widely documented. However, the frequent association with "TFP" suggests a potential connection to the well-established family of Teal Fluorescent Proteins. This guide, therefore, focuses on the extensively characterized monomeric Teal Fluorescent Protein 1 (mTFP1), a versatile and widely used tool in cellular and molecular biology.
This technical whitepaper provides an in-depth exploration of the fluorescence properties and quantum yield of monomeric Teal Fluorescent Protein 1 (mTFP1). Designed for researchers, scientists, and drug development professionals, this document details the photophysical characteristics, experimental protocols for their determination, and the underlying molecular mechanisms governing mTFP1's fluorescence.
Introduction to Monomeric Teal Fluorescent Protein 1 (mTFP1)
Monomeric Teal Fluorescent Protein 1 (mTFP1) is a highly engineered fluorescent protein derived from the tetrameric cyan fluorescent protein cFP484, found in the coral Clavularia sp. Through extensive directed evolution, mTFP1 was developed to be strictly monomeric, exceptionally bright, and highly photostable, making it an excellent fluorescent tag for a wide range of biological applications.[1] Its unique spectral properties, with excitation and emission maxima in the teal region of the visible spectrum, fill a crucial gap between cyan and green fluorescent proteins, enabling more sophisticated multicolor imaging experiments.[2]
Fluorescence Properties of mTFP1
The utility of a fluorescent protein is fundamentally determined by its photophysical properties. These characteristics dictate its brightness, spectral compatibility with other fluorophores, and suitability for various imaging modalities.
Spectral Profile
mTFP1 exhibits distinct excitation and emission spectra that define its "teal" color.
-
Excitation: The absorption spectrum of mTFP1 shows a major peak at approximately 462 nm .[2]
-
Emission: Upon excitation, mTFP1 emits fluorescence with a maximum peak at around 492 nm .[2]
This results in a Stokes shift of approximately 30 nm, which is a desirable feature for minimizing self-absorption and improving signal detection. The narrower emission spectrum of mTFP1 compared to many cyan fluorescent proteins (CFPs) reduces spectral overlap in multicolor imaging.[2]
Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield contributes to greater brightness.
mTFP1 is renowned for its high quantum yield, which has been reported to be approximately 0.85 . This high value is a significant factor in its exceptional brightness and makes it a superior donor for Förster Resonance Energy Transfer (FRET) applications.
Molar Extinction Coefficient and Brightness
The brightness of a fluorescent protein is a product of its molar extinction coefficient (ε) and its quantum yield. The molar extinction coefficient represents the probability of absorbing a photon at a given wavelength. For mTFP1, the molar extinction coefficient is a key contributor to its overall brightness. While specific values can vary slightly between measurement conditions, the combination of a high quantum yield and a significant molar extinction coefficient makes mTFP1 one of the brightest monomeric fluorescent proteins in its spectral class.
Photostability
Photostability refers to a fluorophore's resistance to photobleaching, the irreversible loss of fluorescence upon exposure to excitation light. mTFP1 has been engineered for enhanced photostability, allowing for prolonged imaging periods without significant signal degradation. This is a critical advantage for time-lapse live-cell imaging and other applications requiring extended light exposure.
Quantitative Data Summary
For ease of comparison, the key quantitative fluorescence properties of mTFP1 are summarized in the table below.
| Property | Value | Reference(s) |
| Excitation Maximum | 462 nm | |
| Emission Maximum | 492 nm | |
| Quantum Yield (Φ) | 0.85 | |
| Stokes Shift | 30 nm | |
| pKa | 4.3 |
Experimental Protocols
The accurate determination of fluorescence properties relies on standardized and well-controlled experimental procedures. Below are detailed methodologies for key experiments.
Measurement of Excitation and Emission Spectra
Objective: To determine the wavelengths of maximum absorbance and fluorescence emission.
Methodology:
-
Protein Purification: Purify recombinant mTFP1 using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) to ensure high purity.
-
Buffer Preparation: Prepare a standard buffer solution, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Spectrophotometer Setup: Use a calibrated spectrofluorometer.
-
Excitation Spectrum:
-
Set the emission wavelength to the expected maximum (e.g., 492 nm).
-
Scan a range of excitation wavelengths (e.g., 350-480 nm).
-
The wavelength at which the highest fluorescence intensity is recorded is the excitation maximum.
-
-
Emission Spectrum:
-
Set the excitation wavelength to the determined maximum (462 nm).
-
Scan a range of emission wavelengths (e.g., 470-600 nm).
-
The wavelength with the highest fluorescence intensity is the emission maximum.
-
Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield of mTFP1 relative to a known standard.
Methodology:
-
Standard Selection: Choose a fluorescent standard with a well-characterized quantum yield and spectral properties that overlap with mTFP1. A common standard for this spectral region is quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54).
-
Absorbance Matching: Prepare a series of dilutions of both the mTFP1 sample and the standard in the same solvent. Measure the absorbance of each solution at the excitation wavelength of the standard. Adjust concentrations to obtain a range of absorbance values that are low (typically < 0.1) and matched between the sample and the standard.
-
Fluorescence Measurement:
-
Excite both the mTFP1 samples and the standard solutions at the same wavelength.
-
Record the integrated fluorescence emission spectrum for each solution.
-
-
Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
A plot of integrated fluorescence intensity versus absorbance for both the sample and the standard should yield straight lines, and the ratio of the slopes can be used in the calculation.
-
Experimental and Logical Workflows
Visualizing the experimental and logical processes involved in characterizing fluorescent proteins can aid in understanding the workflow.
Caption: Workflow for the characterization of mTFP1 fluorescence properties.
Signaling Pathway and FRET Applications
mTFP1 is frequently employed as a donor fluorophore in Förster Resonance Energy Transfer (FRET)-based biosensors. FRET is a mechanism describing energy transfer between two light-sensitive molecules. A donor chromophore, in its excited state, may transfer energy to an acceptor chromophore in close proximity (typically <10 nm). This energy transfer leads to a decrease in the donor's fluorescence and an increase in the acceptor's fluorescence.
The high quantum yield and significant spectral overlap with yellow fluorescent proteins (YFPs) make mTFP1 an excellent FRET donor. A typical FRET pairing is with a YFP, such as mVenus or mCitrine.
References
- 1. Directed evolution of a monomeric, bright and photostable version of Clavularia cyan fluorescent protein: structural characterization and applications in fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olympus FluoView Resource Center: The Fluorescent Protein Color Palette [olympusconfocal.com]
Foundational Research on the Discovery and Synthesis of NCT-501
References
Repurposed Antipsychotic Trifluoperazine: A Technical Guide to its Utility in Basic Cancer Biology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoperazine (TFP), a phenothiazine derivative traditionally used as an antipsychotic agent, is gaining significant traction in oncology research for its potent anti-cancer properties. This technical guide provides an in-depth overview of TFP's utility in basic cancer biology research, focusing on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols. TFP has been shown to inhibit cancer cell proliferation, induce apoptosis and cell cycle arrest, and target cancer stem cells across a variety of cancer types, including but not limited to, lung, glioma, colorectal, and breast cancers. Its multifaceted mechanism involves the modulation of key signaling cascades such as Wnt/β-catenin, AKT/β-catenin, and COX-2/PPARγ. This guide aims to equip researchers with the necessary information to effectively utilize TFP as a tool in their cancer biology investigations.
Introduction
The repurposing of existing drugs for novel therapeutic applications presents an efficient and cost-effective strategy in drug discovery. Trifluoperazine (TFP), a dopamine receptor antagonist approved for the management of psychotic disorders, has emerged as a promising candidate for cancer therapy.[1][2] Extensive preclinical studies have demonstrated its efficacy in suppressing tumor growth and metastasis.[3] This guide consolidates the current knowledge on TFP's anti-cancer activities, providing a practical resource for its application in a laboratory setting.
Mechanism of Action
TFP exerts its anti-neoplastic effects through a multi-pronged approach, impacting several core cellular processes that are often dysregulated in cancer.
Induction of Apoptosis
TFP is a potent inducer of apoptosis in various cancer cell lines.[4] Mechanistically, TFP can trigger the intrinsic apoptotic pathway, characterized by a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) levels. This leads to the activation of the caspase cascade, culminating in programmed cell death.
Cell Cycle Arrest
TFP has been shown to cause cell cycle arrest, primarily at the G0/G1 phase, in several cancer cell types, including colorectal and urothelial carcinoma. This arrest is mediated by the downregulation of key cell cycle regulatory proteins such as cyclin-dependent kinases (CDK) 2 and 4, and cyclins D1 and E, along with the upregulation of the CDK inhibitor p27.
Inhibition of Cancer Stem Cells
A critical aspect of TFP's anti-cancer activity is its ability to target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance and relapse. TFP has been demonstrated to inhibit the formation of tumor spheroids, a key characteristic of CSCs, and down-regulate the expression of CSC markers.
Key Signaling Pathways Modulated by TFP
TFP's diverse anti-cancer effects are a consequence of its ability to interfere with multiple signaling pathways crucial for tumor progression.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. TFP has been shown to inhibit Wnt/β-catenin signaling, leading to a decrease in the nuclear translocation of β-catenin and the subsequent downregulation of its target genes.
AKT/β-catenin Signaling Pathway
The PI3K/AKT pathway is another crucial signaling axis that is frequently hyperactivated in cancer, promoting cell survival and proliferation. TFP has been found to decrease the phosphorylation of AKT, which in turn reduces the phosphorylation of β-catenin at Ser552. This prevents the nuclear translocation of β-catenin and subsequent activation of its target genes.
COX-2/PPARγ Signaling Pathway
In glioma cells, TFP has been shown to exert its anti-cancer effects through the COX-2/PPARγ pathway. TFP treatment upregulates the expression of cyclooxygenase-2 (COX-2), leading to an increase in the production of prostaglandins. These prostaglandins then activate the peroxisome proliferator-activated receptor γ (PPARγ), a nuclear receptor that can induce apoptosis.
Quantitative Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of TFP in various cancer cell lines.
Table 1: IC50 Values of Trifluoperazine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW620 | Colorectal Cancer | 13.9 | |
| HCT116 | Colorectal Cancer | 16.2 | |
| CT26 | Colorectal Cancer | 16.8 | |
| H1 | Melanoma | 7.2 | |
| H3 | Melanoma | 4.1 | |
| Melmet 1 | Melanoma | 6.5 | |
| Melmet 5 | Melanoma | 3.3 | |
| A549 | Lung Cancer | ~10-20 | |
| CL83 | Lung Cancer | ~10-20 | |
| CL141 | Lung Cancer | ~10-20 | |
| U87MG | Glioblastoma | ~10 |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of TFP on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Trifluoperazine (TFP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.
-
Prepare serial dilutions of TFP in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the TFP dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve TFP).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after TFP treatment using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Trifluoperazine (TFP)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of TFP for the specified time.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This protocol describes the analysis of cell cycle distribution by flow cytometry after TFP treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Trifluoperazine (TFP)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with TFP as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting
This protocol outlines the general steps for analyzing protein expression changes in response to TFP treatment.
Materials:
-
TFP-treated and control cell lysates
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-phospho-AKT, anti-COX-2, anti-PPARγ, anti-cleaved caspase-3, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Tumor Spheroid Formation Assay
This assay is used to assess the effect of TFP on the self-renewal capacity of cancer stem cells.
Materials:
-
Cancer cell line with stem-like properties
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Trifluoperazine (TFP)
-
Ultra-low attachment plates
-
Microscope with imaging capabilities
Procedure:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed the cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment 6-well plates with sphere-forming medium containing different concentrations of TFP.
-
Incubate the plates for 7-14 days.
-
Monitor spheroid formation and growth under a microscope.
-
Count the number of spheres with a diameter greater than a certain threshold (e.g., 50 µm).
-
Calculate the sphere formation efficiency.
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of TFP in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Trifluoperazine (TFP)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer TFP (e.g., by intraperitoneal injection or oral gavage) at the desired dose and schedule. Administer the vehicle to the control group.
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Conclusion
Trifluoperazine demonstrates significant potential as a multi-targeting anti-cancer agent. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit cancer stem cells through the modulation of key signaling pathways makes it a valuable tool for basic cancer biology research. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to explore the therapeutic potential of TFP in various cancer models. Further investigation into its in vivo efficacy and potential for combination therapies is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoperazine and Its Analog Suppressed the Tumorigenicity of Non-Small Cell Lung Cancer Cell; Applicability of Antipsychotic Drugs to Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Potential Off-Target Effects of the NCT-TFP PARP Probe: An In-depth Technical Guide
Disclaimer: As of November 2025, detailed information regarding the specific chemical structure and experimentally determined off-target profile of the NCT-TFP probe, identified as a Poly(ADP-ribose) Polymerase (PARP) probe in patent US20190331688A1, is not publicly available. Therefore, this technical guide will focus on the known off-target effects of other well-characterized clinical PARP inhibitors. This information provides a crucial framework for anticipating and investigating the potential off-target interactions of novel PARP probes like this compound.
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted therapies, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. By inhibiting PARP-mediated DNA single-strand break repair, these drugs induce synthetic lethality in cancer cells. Chemical probes, such as the designated this compound probe, are indispensable tools for studying the biology of PARP enzymes and for the development of new inhibitors. However, the utility and interpretation of data generated using chemical probes are critically dependent on their selectivity. Off-target binding can lead to misinterpretation of experimental results and potential toxicities if the probe were to be developed into a therapeutic. This guide provides a comprehensive overview of the known off-target effects of clinical PARP inhibitors, detailed experimental protocols for off-target identification, and the signaling pathways that may be affected.
Quantitative Data on Off-Target Effects of Clinical PARP Inhibitors
The following tables summarize the known off-target interactions of several clinically approved PARP inhibitors. This data is essential for understanding the potential for polypharmacology within this class of molecules and serves as a starting point for investigating the selectivity of new probes like this compound.
Table 1: Off-Target Kinase Activities of Clinical PARP Inhibitors
| PARP Inhibitor | Off-Target Kinase | IC50 / Kd (nM) | Assay Type | Reference |
| Rucaparib | CDK16 | 223 | NanoBRET | [1][2] |
| PIM3 | <1000 | Biochemical | [1] | |
| DYRK1B | <1000 | Biochemical | [1] | |
| DYRK1A | 18,000 | Biochemical | ||
| PIM1 | 3,700 | Biochemical | ||
| PIM2 | <10,000 | Biochemical | ||
| PRKD2 | <10,000 | Biochemical | ||
| CDK1 | <10,000 | Biochemical | ||
| CDK9 | <10,000 | Biochemical | ||
| HIPK2 | <10,000 | Biochemical | ||
| CK2 | <10,000 | Biochemical | ||
| ALK | 18,000 | Biochemical | ||
| Niraparib | DYRK1A | 209 | NanoBRET | |
| DYRK1B | <1000 | Biochemical | ||
| PIM1 | <10,000 | Biochemical | ||
| CDK9 | <10,000 | Biochemical | ||
| Talazoparib | Tankyrase-1 (PARP5a) | Potent binder | Biochemical | |
| Olaparib | No significant kinase binding reported in broad screens | >10,000 | KinomeScan |
Table 2: Other Off-Target Interactions of PARP Inhibitors
| PARP Inhibitor | Off-Target Protein | Method of Identification | Potential Implication | Reference |
| Niraparib | Serotonin Transporter (SERT) | Unknown | Hypertension | |
| Dopamine Transporter (DAT) | Unknown | Hypertension | ||
| Norepinephrine Transporter (NET) | Unknown | Hypertension | ||
| Rucaparib | Hexose-6-phosphate dehydrogenase (H6PD) | Chemical Proteomics | Altered redox homeostasis | |
| Niraparib | Deoxycytidine kinase (DCK) | Chemical Proteomics | Context-dependent anti-target |
Signaling Pathways Potentially Affected by Off-Target Interactions
The off-target activities of PARP inhibitors can impact a variety of cellular signaling pathways. Understanding these potential interactions is crucial for interpreting phenotypic outcomes in experiments using PARP probes.
Cell Cycle Regulation
Several of the identified off-target kinases for rucaparib and niraparib, such as CDK1, CDK9, and DYRK1A, are key regulators of the cell cycle. Inhibition of these kinases could lead to cell cycle arrest or other cell proliferation defects, confounding studies on the role of PARP in DNA repair and cell death.
References
TFP5: A Targeted Peptide Inhibitor of Cdk5/p25 Hyperactivity for Neurodegenerative Disease Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by complex pathological cascades, including the aberrant activity of key enzymes. One such enzyme, Cyclin-dependent kinase 5 (Cdk5), when hyperactivated by its truncated activator p25, plays a pivotal role in the phosphorylation of tau protein, formation of neurofibrillary tangles (NFTs), and neuronal death. TFP5, a modified 24-amino acid peptide derived from the natural Cdk5 activator p35, has emerged as a promising therapeutic candidate. This peptide is engineered to selectively inhibit the hyperactive Cdk5/p25 complex without affecting the physiological function of the Cdk5/p35 complex. This technical guide provides an in-depth overview of TFP5, its mechanism of action, and its potential applications in neurodegenerative disease research, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Selective Inhibition of Cdk5/p25
Under normal physiological conditions, Cdk5 is activated by its regulatory partner, p35. This Cdk5/p35 complex is crucial for synaptic plasticity and neuronal development.[1][2] However, in the presence of neurotoxic stimuli, such as those implicated in Alzheimer's and Parkinson's disease, the calcium-dependent protease calpain cleaves p35 into a more stable and potent activator, p25.[1][2][3] The resulting Cdk5/p25 complex exhibits prolonged and heightened kinase activity, leading to the hyperphosphorylation of various substrates, including tau and neurofilaments, which contributes to the formation of NFTs and subsequent neuronal damage.
TFP5 is a synthetic peptide derived from p35 that specifically targets and inhibits the hyperactive Cdk5/p25 complex. Its design includes a TAT (transactivator of transcription) protein transduction domain to facilitate its passage across the blood-brain barrier, a critical feature for a centrally acting therapeutic. By selectively inhibiting the pathogenic Cdk5/p25 activity, TFP5 aims to halt the downstream pathological events while preserving the essential functions of the Cdk5/p35 complex.
Preclinical Efficacy in Neurodegenerative Disease Models
Alzheimer's Disease Models
TFP5 has demonstrated significant therapeutic potential in various mouse models of Alzheimer's disease. In the 5XFAD mouse model, which exhibits extensive amyloid plaque pathology, and the CK-p25Tg mouse model, which overexpresses p25, intraperitoneal injections of TFP5 have been shown to cross the blood-brain barrier and mitigate key pathological features.
Table 1: Quantitative Effects of TFP5 in Alzheimer's Disease Mouse Models
| Parameter | Mouse Model | Treatment Group | Control Group | Percentage Change | Reference |
| Cdk5 Hyperactivity | 5XFAD (6 months) | TFP5-treated | Saline-treated | ~50% reduction | |
| Cdk5 Hyperactivity | 5XFAD (12 months) | TFP5-treated | Saline-treated | ~40% reduction | |
| Spatial Working Memory (Y-maze) | CK-p25Tg | TFP5-treated | Scrambled peptide | Significant rescue (<45% to ~60% alternation) | |
| Tau Hyperphosphorylation (PHF sites) | CK-p25Tg | TFP5-treated | Scrambled peptide | Significant reduction | |
| Neurofilament-M/H Hyperphosphorylation | CK-p25Tg | TFP5-treated | Scrambled peptide | Significant reduction | |
| Neuroinflammation (Activated astrocytes/microglia) | CK-p25Tg | TFP5-treated | Scrambled peptide | Reduced |
Parkinson's Disease Model
The neuroprotective effects of TFP5 have also been evaluated in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease. MPTP is a neurotoxin that induces the loss of dopaminergic neurons in the substantia nigra, mimicking a key pathological hallmark of Parkinson's disease.
Table 2: Quantitative Effects of TFP5 in the MPTP Mouse Model of Parkinson's Disease
| Parameter | Treatment Group | Control Group | Percentage Change | Reference |
| TH-positive Neurons in SNpc | TP5 (80 mg/kg) + MPTP | MPTP only | 77% loss in control vs. 52% of control levels with TP5 | |
| Cdk5/p25 Kinase Activity (in vitro) | TFP5 (500 nM) + MPP+ | MPP+ only | Significant inhibition | |
| Caspase-3 Activation (in vitro) | TFP5 + MPP+ | MPP+ only | Significantly inhibited | |
| Cytochrome c Release (in vitro) | TFP5 + MPP+ | MPP+ only | Significantly inhibited | |
| Neuroinflammation (in vitro) | TFP5 + MPP+ | MPP+ only | Reduced |
Experimental Protocols
Animal Models and TFP5 Administration
-
Alzheimer's Disease Models:
-
5XFAD Transgenic Mice: These mice express five human familial Alzheimer's disease mutations in the amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes.
-
CK-p25Tg Mice: These mice have a transgene for p25 under the control of the CaMKII promoter, allowing for inducible overexpression of p25 in forebrain neurons.
-
-
Parkinson's Disease Model:
-
MPTP-induced Mice: C57BL/6 mice are typically used. MPTP is administered via intraperitoneal injections (e.g., 4 doses of 15 mg/kg at 2-hour intervals) to induce dopaminergic neurodegeneration.
-
-
TFP5 Administration:
-
TFP5 is typically dissolved in saline and administered via intraperitoneal (i.p.) injection.
-
Dosages in mouse models have ranged from 40 mg/kg to 80 mg/kg.
-
Treatment regimens vary, including single injections, multiple injections over consecutive days, or daily treatments.
-
Behavioral Assays
-
Y-Maze Test for Spatial Working Memory:
-
The mouse is placed in one arm of a Y-shaped maze and allowed to explore freely for a set period (e.g., 8 minutes).
-
The sequence of arm entries is recorded.
-
Spontaneous alternation is calculated as the number of consecutive entries into three different arms divided by the total number of arm entries minus two, multiplied by 100. A lower percentage indicates a deficit in spatial working memory.
-
-
Rota-rod Test for Motor Coordination:
-
Mice are placed on a rotating rod with accelerating speed.
-
The latency to fall from the rod is recorded.
-
Multiple trials are conducted, and the average latency is calculated. Shorter latencies indicate impaired motor coordination.
-
Biochemical and Histological Analyses
-
In Vitro Kinase Assay:
-
Brain lysates are prepared from treated and control animals.
-
Cdk5 is immunoprecipitated from the lysates.
-
The immunoprecipitated Cdk5 is incubated with a substrate (e.g., histone H1) and radiolabeled ATP ([γ-³²P]ATP).
-
The incorporation of the radiolabel into the substrate is measured to determine kinase activity.
-
-
Western Blotting:
-
Protein extracts from brain tissue or cell cultures are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with specific primary antibodies against proteins of interest (e.g., phospho-tau, Cdk5, p35, p25, GFAP, Iba1).
-
Secondary antibodies conjugated to a detectable enzyme are used for visualization.
-
-
Immunohistochemistry:
-
Brain tissue is fixed, sectioned, and mounted on slides.
-
Sections are incubated with primary antibodies against specific markers (e.g., Tyrosine Hydroxylase (TH) for dopaminergic neurons, GFAP for astrocytes, Iba1 for microglia).
-
A secondary antibody conjugated to a fluorescent or chromogenic label is used for visualization under a microscope.
-
Cell counting and morphological analysis are performed to quantify changes.
-
References
- 1. TFP5, a Peptide Inhibitor of Aberrant and Hyperactive Cdk5/p25, Attenuates Pathological Phenotypes and Restores Synaptic Function in CK-p25Tg Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide TFP5/TP5 derived from Cdk5 activator P35 provides neuroprotection in the MPTP model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TFP5 peptide, derived from CDK5-activating cofactor p35, provides neuroprotection in early-stage of adult ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro PARP Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) pathway.[1][2][3] They play a vital role in repairing single-strand DNA breaks (SSBs). Inhibition of PARP activity leads to the accumulation of unrepaired SSBs, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DSBs can lead to cell death through a concept known as synthetic lethality. This has made PARP inhibitors a significant class of targeted cancer therapies.
This document provides detailed protocols for the in vitro screening of potential PARP inhibitors. It is important to clarify the terminology used in the topic query:
-
Neutron Capture Therapy (NCT) is a targeted radiation therapy that uses a neutron-capturing agent, like boron-10, which is delivered to tumor cells and then irradiated with neutrons to induce localized cell death.[4][5] It is a therapeutic modality and not a screening protocol.
-
Trifluoperazine (TFP) is an antipsychotic medication that has been investigated for its potential anticancer properties. Its mechanisms of action are thought to involve the modulation of various signaling pathways, including those involving AKT and β-catenin.
The term "NCT-TFP experimental protocol" does not refer to a standardized procedure. Therefore, this document will focus on established, robust in vitro screening assays that can be used to identify and characterize PARP inhibitors, which could include compounds like TFP or other novel chemical entities.
PARP Signaling Pathway in DNA Damage Response
Upon detection of a DNA single-strand break, PARP1 binds to the damaged site. This binding triggers a conformational change in PARP1, activating its enzymatic function. Activated PARP1 utilizes NAD+ as a substrate to synthesize and attach long chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins near the DNA damage. These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the repair of the break. PARP inhibitors typically work by binding to the catalytic domain of PARP, preventing the synthesis of PAR and trapping PARP on the DNA, which obstructs DNA replication and repair.
Data Presentation: Summary of Assay Parameters
The following tables summarize typical quantitative data for the described in vitro PARP inhibitor screening protocols.
Table 1: Biochemical PARP Activity Assay Parameters
| Parameter | Homogeneous Fluorescent Assay | ELISA-Based Assay |
| Principle | Measures NAD+ consumption | Detects PAR chain formation |
| Enzyme Source | Recombinant PARP1 | Recombinant PARP1 |
| Substrate | NAD+, Activated DNA | Biotinylated NAD+, Histones |
| Detection Method | Fluorescence (Resorufin) | Chemiluminescence or Colorimetric |
| Incubation Time | 30-60 minutes | 60-120 minutes |
| Typical Output | Relative Fluorescence Units (RFU) | Relative Light Units (RLU) or OD |
| Controls | No enzyme, No inhibitor | No enzyme, No inhibitor |
Table 2: Cell-Based PARP Activity Assay Parameters
| Parameter | PAR Immunoblotting | Cellular PAR ELISA |
| Principle | Detects PAR levels in cell lysates | Quantifies PAR levels in cell lysates |
| Cell Lines | Cancer cell lines (e.g., HeLa, DT40) | Cancer cell lines (e.g., Jurkat) |
| Treatment | DNA damaging agent +/- inhibitor | DNA damaging agent +/- inhibitor |
| Detection | Anti-PAR antibody (Western Blot) | Anti-PAR capture & detection Abs |
| Incubation Time | 30 min - 2 hours (drug treatment) | 1.5 - 2 hours (drug treatment) |
| Typical Output | Band intensity on blot | Relative Light Units (RLU) |
| Controls | Untreated cells, Vehicle control | Untreated cells, Vehicle control |
Experimental Protocols
Two primary types of assays are recommended for a comprehensive in vitro screening of PARP inhibitors: a biochemical assay to determine direct enzyme inhibition and a cell-based assay to assess activity in a more biologically relevant context.
Protocol 1: Homogeneous Fluorescent Biochemical Assay for PARP1 Inhibition
This protocol is adapted from a common high-throughput screening method that measures the depletion of NAD+ by PARP1 activity. The remaining NAD+ is then used in a coupled enzyme reaction to generate a fluorescent signal. Inhibition of PARP1 results in less NAD+ consumption and thus a higher fluorescent signal.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
β-NAD+
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Cycling Mix (containing alcohol dehydrogenase, diaphorase, and resazurin)
-
Stop Solution
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well black plates
Procedure:
-
Prepare Reagents: Dilute PARP1 enzyme, activated DNA, and NAD+ in assay buffer to desired working concentrations. Prepare the cycling mix according to the manufacturer's instructions.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Test Wells: 25 µL of PARP1/Activated DNA mix + 1 µL of test compound.
-
Positive Control (No Inhibition): 25 µL of PARP1/Activated DNA mix + 1 µL of DMSO.
-
Negative Control (No PARP Activity): 25 µL of Assay Buffer/Activated DNA mix + 1 µL of DMSO.
-
-
PARP Reaction: Add 25 µL of NAD+ solution to all wells to start the reaction. Incubate the plate at room temperature for 30-60 minutes.
-
Detection: Add 50 µL of the Cycling Mix to each well. Incubate at room temperature for 15-40 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Plate: Measure the fluorescence with an excitation wavelength of 544 nm and an emission wavelength of 590 nm using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each test compound concentration relative to the positive and negative controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Protocol 2: Cell-Based PAR Immunoblotting Assay
This protocol assesses the ability of a test compound to inhibit PARP activity within a cellular context by measuring the levels of PAR polymers after inducing DNA damage.
Materials:
-
Human cancer cell line (e.g., HeLa or DT40)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., H2O2 or MMS)
-
Test compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blotting equipment
-
Primary antibody: Rabbit anti-PAR polymer antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound at various concentrations for 30 minutes to 1 hour.
-
Induce DNA Damage: Add a DNA damaging agent (e.g., 1 mM H2O2 for 10 minutes) to the media to stimulate PARP activity.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: A reduction in the intensity of the PAR signal in the presence of the test compound indicates inhibition of PARP activity. Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. academic.oup.com [academic.oup.com]
- 3. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Principles and history of neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutron capture therapy of cancer - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for High-Throughput Screening (HTS) Assay Development Using Trifluoperazine (TFP) as a Reference Compound
Introduction
Trifluoperazine (TFP) is a phenothiazine antipsychotic agent that has been repurposed for its potential anti-cancer activities.[1][2] Research has demonstrated that TFP can inhibit cancer cell invasion and migration, reduce angiogenesis, and overcome drug resistance in certain cancer types.[1][2] The mechanism of action involves the modulation of key signaling pathways, including the PI3K/Akt and β-catenin pathways.[1] These findings make TFP a valuable tool and reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel anti-metastatic agents.
This document provides detailed application notes and protocols for the development of a cell-based HTS assay to identify compounds that inhibit cancer cell migration, using TFP as a positive control. The protocols are intended for researchers, scientists, and drug development professionals.
Signaling Pathway of Trifluoperazine in Cancer Cells
TFP exerts its anti-metastatic effects by inhibiting the phosphorylation of Akt and β-catenin. This leads to a decrease in β-catenin transcriptional activity and subsequent downregulation of its downstream targets, such as Vascular Endothelial Growth Factor (VEGF), which is crucial for angiogenesis. The inhibition of these pathways ultimately results in decreased invasive behavior and migratory capacity of cancer cells.
High-Throughput Screening Assay: Scratch (Wound Healing) Assay
A scratch or wound healing assay is a straightforward and widely used method to study cell migration in vitro. This assay is well-suited for HTS to screen for modulators of cancer cell migration. The principle involves creating a "wound" in a confluent cell monolayer, capturing images at the beginning and after a specific incubation period, and measuring the rate of wound closure.
Experimental Workflow
The HTS workflow for the scratch assay is designed for 384-well plates to maximize throughput. The process is automated to ensure reproducibility.
Experimental Protocols
Materials and Reagents
-
Cell Line: HT1080 fibrosarcoma or PC3 prostate cancer cells (known to be sensitive to TFP)
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plates: 384-well, black, clear-bottom tissue culture treated plates.
-
Reagents: Trifluoperazine (TFP), DMSO, Phosphate Buffered Saline (PBS), Trypsin-EDTA.
-
Equipment: Automated liquid handler, high-content imaging system, automated scratch tool, cell incubator.
Protocol 1: Cell Seeding and Culture
-
Culture HT1080 or PC3 cells in T75 flasks until they reach 80-90% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Resuspend cells in culture medium and perform a cell count.
-
Using an automated liquid handler, seed 2,500-5,000 cells in 50 µL of medium per well into 384-well plates.
-
Incubate the plates at 37°C and 5% CO2 for 24-48 hours, or until a confluent monolayer is formed.
Protocol 2: Scratch Assay and Compound Treatment
-
Once cells are confluent, gently wash the monolayer twice with 50 µL of pre-warmed PBS.
-
Using an automated 96- or 384-pin wound-making tool, create a uniform scratch in the center of each well.
-
Wash each well again with 50 µL of PBS to remove dislodged cells.
-
Prepare compound plates by diluting test compounds, TFP (positive control, e.g., 10 µM), and DMSO (negative control, 0.1%) in serum-free or low-serum (1%) medium.
-
Add 50 µL of the compound dilutions to the respective wells of the cell plate.
-
Immediately after compound addition, acquire the initial (T0) images of the plates using a high-content imaging system.
Protocol 3: Incubation, Imaging, and Analysis
-
Incubate the plates for 12-24 hours at 37°C and 5% CO2 to allow for cell migration.
-
After the incubation period, acquire the final (T-end) images of the same fields as the initial imaging.
-
Use image analysis software to automatically detect the edges of the scratch and calculate the wound area at both T0 and T-end.
-
Calculate the percentage of wound closure for each well using the formula: % Wound Closure = [(Area_T0 - Area_T-end) / Area_T0] * 100
-
Normalize the data to the controls: % Inhibition = [1 - (% Wound Closure_Compound / % Wound Closure_DMSO)] * 100
Data Presentation and Quality Control
Assay quality is assessed using the Z'-factor, which measures the statistical effect size and is a measure of assay robustness. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Table 1: HTS Assay Validation Parameters
| Parameter | Value | Interpretation |
| Z'-Factor | 0.65 ± 0.08 | Excellent assay quality, suitable for HTS. |
| Signal-to-Background (S/B) | > 3 | Sufficient dynamic range for hit identification. |
| Coefficient of Variation (%CV) | < 15% | Good reproducibility of the assay. |
| TFP IC50 | 5.2 µM | Consistent with literature values, validating the assay's biological relevance. |
Table 2: Example Hit Compound Data
| Compound ID | % Inhibition at 10 µM | IC50 (µM) | Cytotoxicity at 50 µM (% Viability) | Notes |
| TFP (Control) | 85.2 | 5.2 | 92.5 | Reference compound. |
| DMSO (Control) | 0.0 | N/A | 100.0 | Negative control. |
| Hit-001 | 92.1 | 1.8 | 88.1 | Potent inhibitor, low cytotoxicity. |
| Hit-002 | 78.5 | 8.9 | 95.3 | Moderate inhibitor, low cytotoxicity. |
| Hit-003 | 95.6 | 0.9 | 35.2 | Potent inhibitor, but shows cytotoxicity. May require further investigation. |
| Inactive-001 | 5.3 | > 50 | 98.7 | Inactive in this assay. |
Conclusion
The described HTS scratch assay provides a robust and reliable method for identifying novel inhibitors of cancer cell migration. Trifluoperazine serves as an excellent reference compound for assay validation and quality control due to its well-documented effects on the PI3K/Akt/β-catenin signaling pathway and its resulting inhibition of cell migration. By implementing this protocol, researchers can efficiently screen large compound libraries to discover new lead candidates for the development of anti-metastatic therapies. Further hit validation and mechanism of action studies would be required for promising candidates.
References
Application Note: Protocol for Quantifying PARP Inhibition with NCT-TFP
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes such as DNA repair, genomic stability, and programmed cell death. The inhibition of PARP activity has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The NCT-TFP probe is a specialized fluorescent tool designed for the sensitive and quantitative assessment of PARP inhibitor activity in a high-throughput format. This application note provides a detailed protocol for utilizing the this compound probe to quantify the potency of PARP inhibitors.
The this compound probe is described in patent US20190331688A1 as a tool for identifying modulators of PARP activity. While the exact structure of the commercially available this compound probe is proprietary, its mechanism is based on a competitive binding assay. The probe consists of a PARP inhibitor scaffold linked to a fluorophore. In the absence of a competing inhibitor, the this compound probe binds to the PARP enzyme, resulting in a high fluorescence polarization (FP) signal. When a test compound inhibits PARP, it displaces the this compound probe from the enzyme's active site, leading to a decrease in the FP signal. This change in fluorescence polarization is directly proportional to the inhibitory activity of the test compound.
Principle of the Assay
The this compound-based assay for PARP inhibition is a competitive fluorescence polarization immunoassay. The fundamental principle revolves around the displacement of the this compound, a fluorescently-labeled PARP probe, from the PARP1 enzyme by a competing inhibitor.
-
Binding and High FP Signal: In the absence of an inhibitor, the this compound probe binds to the active site of the PARP1 enzyme. Due to the larger molecular size of the PARP1-probe complex, the rotational motion of the fluorophore is restricted. When excited with polarized light, the complex emits light with high polarization.
-
Displacement and Low FP Signal: When a non-fluorescent PARP inhibitor is introduced, it competes with the this compound probe for binding to the PARP1 active site. A potent inhibitor will displace the this compound probe. The unbound, smaller this compound probe tumbles more rapidly in solution, resulting in the emission of depolarized light and a subsequent decrease in the fluorescence polarization signal.
-
Quantification of Inhibition: The magnitude of the decrease in fluorescence polarization is directly proportional to the concentration and affinity of the test inhibitor. By measuring the FP signal across a range of inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the this compound probe.
Materials and Reagents
-
This compound PARP Probe
-
Recombinant Human PARP1 Enzyme
-
PARP Assay Buffer
-
PARP Inhibitors (e.g., Olaparib, Talazoparib as controls)
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader with polarization filters
Experimental Protocols
In Vitro PARP Inhibition Assay
This protocol details the steps for quantifying the inhibitory activity of test compounds against PARP1 in a biochemical assay.
1. Reagent Preparation:
-
PARP Assay Buffer: Prepare a 1x working solution of PARP Assay Buffer. Keep on ice.
-
PARP1 Enzyme: Thaw the recombinant human PARP1 enzyme on ice. Dilute the enzyme to the desired final concentration in 1x PARP Assay Buffer. The optimal concentration should be determined empirically but a starting point of 1-5 nM is recommended.
-
This compound Probe: Prepare a working solution of the this compound probe in 1x PARP Assay Buffer. The final concentration should be in the low nanomolar range and ideally close to the Kd of the probe for PARP1.
-
Test Compounds and Controls: Prepare a serial dilution of the test compounds and control inhibitors (e.g., Olaparib) in 1x PARP Assay Buffer or DMSO. If using DMSO, ensure the final concentration in the assay does not exceed 1%.
2. Assay Procedure:
-
Add 5 µL of the serially diluted test compounds or vehicle control (for no inhibitor and maximum signal controls) to the wells of a 384-well plate.
-
Add 10 µL of the diluted PARP1 enzyme solution to each well, except for the "no enzyme" control wells.
-
Add 5 µL of the this compound probe working solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader. Excitation and emission wavelengths should be set according to the specifications of the this compound probe's fluorophore.
3. Data Analysis:
-
The fluorescence polarization (FP) is typically calculated by the instrument software using the following formula:
-
FP (mP) = 1000 * (I∥ - G * I⊥) / (I∥ + G * I⊥)
-
Where I∥ is the fluorescence intensity parallel to the excitation light plane, I⊥ is the fluorescence intensity perpendicular to the excitation light plane, and G is the grating factor.
-
-
Plot the FP values (in mP) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value for each test compound.
Cellular PARP Activity Assay
This protocol provides a general framework for measuring the inhibition of PARP activity in a cellular context.
1. Cell Culture and Treatment:
-
Seed cells (e.g., a cancer cell line with known PARP activity) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PARP inhibitor for the desired duration (e.g., 24 hours). Include untreated and vehicle-treated controls.
-
Induce DNA damage to stimulate PARP activity. A common method is treatment with a DNA-damaging agent like hydrogen peroxide (H2O2) for a short period (e.g., 10 minutes).
2. Cell Lysis and PARP Activity Measurement:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate.
-
The this compound probe can then be used in a competitive assay with the cell lysates, similar to the in vitro protocol, to determine the extent of PARP inhibition within the cells.
Data Presentation
The quantitative data from PARP inhibition assays should be summarized in a clear and structured format.
Table 1: In Vitro PARP1 Inhibition Data
| Compound | IC50 (nM) | Hill Slope | R² |
| Olaparib (Control) | 5.2 | -1.1 | 0.99 |
| Talazoparib (Control) | 1.8 | -1.2 | 0.98 |
| Test Compound A | 15.7 | -0.9 | 0.97 |
| Test Compound B | 89.3 | -1.0 | 0.99 |
Visualizations
PARP Signaling Pathway in DNA Repair
Caption: The PARP1 signaling pathway in response to DNA single-strand breaks.
Experimental Workflow for In Vitro PARP Inhibition Assay
Illuminating PARP Activity In Vivo: Application Notes and Protocols for PARP-FL
A comprehensive guide for researchers, scientists, and drug development professionals on the utilization of PARP-FL, a fluorescent PARP inhibitor, for in vivo imaging of Poly (ADP-ribose) polymerase (PARP) activity in animal models.
Disclaimer: Information regarding the specific fluorescent probe "NCT-TFP" is not publicly available. This document provides detailed application notes and protocols for PARP-FL , a well-characterized and published fluorescent PARP inhibitor, as a representative tool for in vivo imaging of PARP activity.
Introduction to PARP and In Vivo Imaging
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and programmed cell death. PARP1, in particular, is a key player in the base excision repair (BER) pathway, which rectifies single-strand DNA breaks.[1][2] In the context of cancer, tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, become heavily reliant on PARP-mediated repair for survival. This dependency has led to the development of PARP inhibitors (PARPis) as a targeted cancer therapy, a concept known as synthetic lethality.[1]
Visualizing PARP activity in vivo provides a powerful tool for understanding tumor biology, assessing the efficacy of PARP inhibitors, and potentially stratifying patients for personalized therapies.[3] Fluorescently labeled PARP inhibitors, such as PARP-FL, enable real-time, non-invasive imaging of PARP1 expression and activity within living organisms.[1]
PARP-FL is a fluorescent small molecule inhibitor of PARP1, derived from the potent PARP inhibitor Olaparib. The cyclopropane group of Olaparib is replaced with the green fluorescent dye BODIPY-FL. This modification allows for direct visualization while maintaining a high binding affinity for PARP1, similar to the parent compound. Studies have shown that PARP-FL accumulates selectively in tumors with high PARP1 expression, providing high-contrast images that clearly delineate tumor tissue from surrounding normal tissue.
Application Notes
Principle of the Method
PARP-FL, when introduced into an animal model, distributes systemically and binds to PARP1, which is predominantly located in the nucleus of cells. In tissues with high PARP1 expression, such as many types of tumors, PARP-FL accumulates, leading to a strong fluorescent signal. Conversely, in tissues with low PARP1 expression, the unbound probe is cleared from the system. This differential accumulation allows for the visualization of PARP1-expressing tumors. The signal from PARP-FL can be competitively blocked by the administration of an unlabeled PARP inhibitor like Olaparib, confirming the specificity of the probe for its target.
Applications
-
Tumor Detection and Delineation: PARP-FL can be used to identify and map the boundaries of PARP1-expressing tumors in various animal models, including subcutaneous and orthotopic xenografts. This is particularly valuable for preclinical studies evaluating tumor growth and for surgical guidance research.
-
Monitoring Treatment Response: The intensity of the PARP-FL signal can be used to assess the target engagement of therapeutic PARP inhibitors. A decrease in the fluorescent signal after treatment with an unlabeled PARPi indicates that the therapeutic drug is occupying the PARP1 binding sites.
-
Drug Development and Pharmacokinetics: PARP-FL can be used to study the biodistribution and tumor penetration of PARP inhibitors. Its fluorescent nature allows for imaging at both macroscopic and cellular levels.
-
Basic Research: Investigating the role of PARP1 in various biological processes, such as DNA damage response, inflammation, and neurodegeneration, in the context of a living organism.
Quantitative Data Summary
The following tables summarize key quantitative data for PARP-FL from published studies.
| Property | Value | Reference |
| Probe | PARP-FL (Olaparib-BODIPY FL) | |
| Target | PARP1 | |
| Fluorophore | BODIPY-FL | |
| Excitation Maximum | ~503 nm | |
| Emission Maximum | ~512 nm | |
| IC₅₀ (PARP inhibition) | 12.2 nM | |
| Cell Permeable | Yes |
| Parameter | U87 Glioblastoma Xenograft | U251 Glioblastoma Xenograft | Healthy Brain | Healthy Muscle | Reference |
| Tumor Uptake (Radiant Efficiency) | High | Moderate | Low | Low | |
| Tumor-to-Brain Ratio (ex vivo) | >10 | - | - | - | |
| Tumor-to-Muscle Ratio (ex vivo) | >10 | - | - | - | |
| Signal Reduction with Olaparib Block | 79% | - | - | - |
| Parameter | Value | Reference |
| Blood Half-life (t½) | 24.5 min (weighted) | |
| α Half-life | 1.2 min | |
| β Half-life | 88.2 min |
Experimental Protocols
Animal Models
Standard immunodeficient mouse models (e.g., nude or SCID mice) are suitable for establishing tumor xenografts. The choice of mouse strain will depend on the specific tumor cell line being used. All animal procedures should be performed in accordance with institutional guidelines and regulations.
Preparation of PARP-FL for Injection
-
Reconstitution: PARP-FL is typically supplied as a solid. Reconstitute the compound in a suitable solvent such as DMSO to create a stock solution.
-
Formulation for Injection: For intravenous injection, the PARP-FL stock solution must be diluted in a biocompatible vehicle. A commonly used formulation is a mixture of DMAC (dimethylacetamide), Kolliphor, DMSO, and PBS (phosphate-buffered saline). A typical final injection volume for a mouse is 100-200 µL. The final concentration of organic solvents should be minimized to avoid toxicity.
In Vivo Imaging Procedure
-
Animal Preparation: Anesthetize the tumor-bearing mouse using a suitable anesthetic agent (e.g., isoflurane). Place the animal on the imaging stage of a fluorescence imaging system. Maintain the animal's body temperature throughout the procedure.
-
Baseline Imaging: Acquire a baseline fluorescence image of the animal before injecting PARP-FL to account for any autofluorescence.
-
PARP-FL Administration: Inject the prepared PARP-FL solution intravenously via the tail vein. A typical dose is 2.5 mg/kg.
-
Time-course Imaging: Acquire fluorescence images at various time points post-injection (e.g., 5, 15, 30, 60, 120 minutes, and longer) to determine the optimal imaging window for maximal tumor-to-background contrast.
-
Image Analysis: Quantify the fluorescence intensity in the tumor and in a region of normal tissue (e.g., contralateral muscle) to calculate the tumor-to-background ratio.
Ex Vivo Imaging and Confirmation
-
Euthanasia and Dissection: At the end of the in vivo imaging session, euthanize the animal according to institutional protocols.
-
Organ Imaging: Dissect the tumor and other organs of interest (e.g., brain, muscle, liver, kidneys).
-
Ex Vivo Fluorescence Imaging: Image the dissected organs using the fluorescence imaging system to confirm the in vivo findings and to obtain higher-resolution images of probe distribution.
-
Histological Confirmation: The dissected tissues can be further processed for histological analysis (e.g., H&E staining) and immunohistochemistry for PARP1 to correlate the fluorescent signal with tumor morphology and target expression.
Blocking Experiment for Specificity Confirmation
-
Pre-treatment with Unlabeled Inhibitor: To confirm that the PARP-FL signal is specific to PARP1, a cohort of animals can be pre-treated with an unlabeled PARP inhibitor, such as Olaparib.
-
Olaparib Administration: Administer a high dose of Olaparib (e.g., 50-125 mg/kg) intravenously or intraperitoneally 30 minutes prior to the injection of PARP-FL.
-
PARP-FL Imaging: Proceed with the PARP-FL imaging protocol as described above.
-
Comparison: Compare the tumor fluorescence intensity in the blocked animals to that in the unblocked animals. A significant reduction in the signal in the blocked group confirms the specificity of PARP-FL.
Visualizations
Caption: PARP1 signaling pathway in response to DNA single-strand breaks.
Caption: Experimental workflow for in vivo imaging of PARP activity using PARP-FL.
References
- 1. PARPi-FL - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A PET imaging agent for evaluating PARP-1 expression in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARPi-FL--a fluorescent PARP1 inhibitor for glioblastoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Multiplex Imaging of Cellular Pathways Modulated by Trifluoperazine (TFP) using Fluorescent Probes
Introduction
Trifluoperazine (TFP) is an antipsychotic agent that has demonstrated potential as an anticancer therapeutic by modulating various cellular signaling pathways.[1][2][3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in studying the effects of TFP on cellular targets using multiplex fluorescence imaging. While a specific fluorescent probe termed "NCT-TFP" was not identified in a comprehensive search of available literature, this guide outlines a strategy to investigate the mechanisms of TFP action by combining it with a panel of well-characterized fluorescent probes. Multiplex imaging allows for the simultaneous visualization of multiple biomarkers in a single sample, providing valuable insights into the spatial relationships and interactions of different proteins within the cellular environment.[5]
This protocol focuses on the use of multiplex immunofluorescence (IF), a powerful technique that utilizes antibodies conjugated to fluorescent dyes to label specific proteins within cells and tissues. The selection of fluorescent probes is critical for successful multiplex imaging to ensure minimal spectral overlap. Near-infrared (NIR) fluorescent probes are particularly advantageous for in vivo and deep-tissue imaging due to their ability to penetrate tissues deeply with reduced photodamage and high signal-to-noise ratios.
I. Key Cellular Targets and Signaling Pathways of TFP
Research has shown that TFP exerts its anticancer effects by targeting several key signaling pathways and proteins. Understanding these targets is crucial for designing effective multiplex imaging experiments.
-
Dopamine Receptor D2 (DRD2): TFP is a known antagonist of DRD2. Inhibition of DRD2 by TFP can lead to reduced phosphorylation of AKT and β-catenin, subsequently decreasing cancer cell invasion and angiogenesis.
-
Calmodulin (CaM): TFP acts as a calmodulin inhibitor, which can disrupt Ca2+-calmodulin-dependent cellular events, leading to inhibited cell proliferation and invasion, and the induction of apoptosis.
-
NUPR1: TFP has been shown to target and inhibit the expression of Nuclear Protein 1 (NUPR1), which is involved in cell growth and autophagy.
-
Apoptosis and Cell Cycle Arrest: TFP can induce apoptosis and cause G0/G1 cell cycle arrest by downregulating cyclin-dependent kinases (CDK2, CDK4) and cyclins (D1, E) and upregulating p27.
-
Autophagy Inhibition: TFP can inhibit autophagy, which is a cellular process for degrading and recycling cellular components.
A proposed signaling pathway affected by TFP is illustrated in the diagram below.
Caption: Signaling pathways affected by Trifluoperazine (TFP).
II. Proposed Fluorescent Probe Panel for Multiplex Imaging
To investigate the effects of TFP, a panel of fluorescently labeled antibodies targeting key proteins in the affected pathways can be utilized. The selection of fluorophores should have minimal spectral overlap to allow for clear differentiation of signals.
| Target Protein | Cellular Function/Pathway | Recommended Fluorophore | Excitation (nm) | Emission (nm) | Supplier Example |
| Phospho-AKT (Ser473) | PI3K/AKT Signaling | Alexa Fluor 488 | 495 | 519 | Thermo Fisher |
| Phospho-β-catenin (Ser552) | Wnt/β-catenin Signaling | Alexa Fluor 555 | 555 | 565 | Cell Signaling Technology |
| NUPR1 | Stress Response, Autophagy | Alexa Fluor 647 | 650 | 668 | Santa Cruz Biotechnology |
| Cleaved Caspase-3 | Apoptosis Marker | Alexa Fluor 594 | 590 | 617 | Abcam |
| Ki-67 | Proliferation Marker | Alexa Fluor 750 | 749 | 775 | BD Biosciences |
| DAPI | Nuclear Counterstain | N/A | 358 | 461 | Thermo Fisher |
III. Experimental Protocol: Multiplex Immunofluorescence Staining
This protocol provides a general workflow for multiplex immunofluorescence staining of cultured cells or formalin-fixed paraffin-embedded (FFPE) tissue sections to analyze the effects of TFP.
A. Materials and Reagents
-
Phosphate-buffered saline (PBS)
-
Formalin (4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 or Saponin in PBS)
-
Blocking buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)
-
Primary antibodies (see table above)
-
Fluorophore-conjugated secondary antibodies (if primary antibodies are not directly conjugated)
-
DAPI nuclear stain
-
Antifade mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filters
B. Experimental Workflow
The following diagram illustrates the general workflow for multiplex immunofluorescence staining.
Caption: General workflow for multiplex immunofluorescence staining.
C. Detailed Protocol Steps
-
Sample Preparation:
-
Cultured Cells: Grow cells on sterile coverslips in a petri dish. Treat with TFP at the desired concentration and duration.
-
FFPE Tissues: Deparaffinize and rehydrate tissue sections through a series of xylene and ethanol washes. Perform antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) and heat.
-
-
Fixation:
-
Wash the samples twice with ice-cold PBS.
-
Fix the cells/tissues with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate samples with permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) for 10 minutes at room temperature. This step is crucial for intracellular targets.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate samples with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Prepare a cocktail of primary antibodies in blocking buffer at their predetermined optimal dilutions.
-
Incubate the samples with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the samples three times with PBS for 5 minutes each to remove unbound primary antibodies.
-
-
Secondary Antibody Incubation (if necessary):
-
If using unconjugated primary antibodies, prepare a cocktail of fluorophore-conjugated secondary antibodies in blocking buffer.
-
Incubate the samples with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
Note: Ensure secondary antibodies are highly cross-adsorbed to prevent cross-reactivity.
-
-
Washing:
-
Wash the samples three times with PBS for 5 minutes each, protected from light.
-
-
Nuclear Counterstaining:
-
Incubate the samples with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Wash once with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope equipped with appropriate filter sets for each fluorophore.
-
Capture images for each channel separately and merge them to create a multiplex image.
-
Perform quantitative analysis of fluorescence intensity and co-localization using image analysis software (e.g., ImageJ/Fiji, CellProfiler).
-
IV. Data Presentation and Interpretation
Quantitative data from image analysis, such as mean fluorescence intensity for each marker in control versus TFP-treated samples, should be summarized in tables for clear comparison. Statistical analysis should be performed to determine the significance of any observed changes. The spatial distribution and co-localization of the different markers can provide insights into the cellular response to TFP treatment.
Example Data Table:
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) ± SD | |||
| p-AKT | p-β-catenin | NUPR1 | Cleaved Caspase-3 | |
| Control | 150.2 ± 12.5 | 180.6 ± 15.2 | 210.1 ± 20.3 | 35.4 ± 5.1 |
| TFP (10 µM) | 85.7 ± 9.8 | 102.3 ± 11.4 | 125.8 ± 14.7 | 150.9 ± 18.2 |
| *p < 0.05 compared to control |
V. Conclusion
This application note provides a comprehensive framework for utilizing multiplex fluorescence imaging to investigate the cellular mechanisms of Trifluoperazine. By simultaneously visualizing multiple key proteins, researchers can gain a deeper understanding of how TFP modulates signaling pathways to exert its anticancer effects. The provided protocols and probe suggestions offer a starting point for designing and executing robust multiplex imaging experiments. Careful optimization of antibody concentrations and imaging parameters will be essential for obtaining high-quality, quantifiable data.
References
- 1. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoperazine induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting the Anticancer Mechanism of Trifluoperazine on Pancreatic Ductal Adenocarcinoma [mdpi.com]
- 4. atsjournals.org [atsjournals.org]
- 5. youtube.com [youtube.com]
Application Note & Protocol: Analysis of Transcription Factor Activity using DNA-Binding ELISA
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Transcription factors (TFs) are crucial regulators of gene expression, and their activity is pivotal in numerous cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3] The dysregulation of TF activity is often implicated in various diseases such as cancer and inflammatory disorders, making them key targets for therapeutic intervention.[1][4] This application note provides a detailed method for analyzing and interpreting data from a Transcription Factor Profiling (TFP) assay, here exemplified by a DNA-binding Enzyme-Linked Immunosorbent Assay (ELISA). This non-radioactive, sensitive method allows for the detection of specific transcription factor DNA binding activity in nuclear extracts or whole-cell lysates.
The assay principle relies on a 96-well plate pre-coated with a double-stranded DNA oligonucleotide containing the consensus binding sequence for a specific transcription factor. When nuclear or cell lysate is added, the activated TF from the sample binds to this immobilized DNA sequence. This complex is then detected using a specific primary antibody against the TF, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody, which generates a colorimetric signal upon the addition of a substrate. The intensity of the color, measured at 450 nm, is proportional to the amount of activated transcription factor in the sample.
I. Experimental Protocols
This section details the necessary steps for preparing cellular extracts and performing the transcription factor DNA-binding ELISA.
A. Protocol: Nuclear and Cytoplasmic Extraction
Accurate analysis of transcription factor activation often requires the separation of nuclear and cytoplasmic fractions, as many TFs translocate to the nucleus upon activation.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Nuclear Extraction Buffers (hypotonic buffer, lysis buffer)
-
Protease Inhibitor Cocktail
-
PMSF (Phenylmethylsulfonyl fluoride)
-
Microcentrifuge
-
Cultured cells (treated and untreated)
Procedure:
-
Cell Harvest: Collect cells by centrifugation. For adherent cells, first scrape them into the medium. Wash the cell pellet with ice-cold PBS.
-
Cell Lysis (Cytoplasmic Fraction): Resuspend the cell pellet in an appropriate volume of hypotonic buffer containing Protease Inhibitor Cocktail and PMSF. Incubate on ice for 15 minutes.
-
Add detergent (e.g., NP-40) and vortex vigorously for 10 seconds.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 30 seconds at 4°C.
-
Cytoplasmic Extract: Carefully collect the supernatant. This is the cytoplasmic fraction. Store at -80°C.
-
Nuclear Lysis: Resuspend the remaining pellet in nuclear lysis buffer supplemented with Protease Inhibitor Cocktail and PMSF.
-
Incubate on ice for 30 minutes with intermittent vortexing every 10 minutes to ensure complete nuclear lysis.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Nuclear Extract: Collect the supernatant, which contains the nuclear proteins. Store at -80°C.
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear extracts using a standard protein assay (e.g., BCA or Bradford assay).
B. Protocol: Transcription Factor DNA-Binding ELISA
This protocol is a generalized procedure. Always refer to the specific manufacturer's instructions for the kit being used.
Materials:
-
96-well plate pre-coated with TF consensus sequence
-
Nuclear extracts from control and treated cells
-
Positive control nuclear extract (if provided)
-
Primary antibody specific to the transcription factor of interest (e.g., anti-NF-κB p65)
-
HRP-conjugated secondary antibody
-
Wash Buffer
-
Binding Buffer
-
Antibody Diluent
-
TMB Substrate
-
Stop Solution (e.g., 2 N Sulfuric Acid)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all buffers and antibody solutions as per the kit's manual. Dilute the primary and secondary antibodies to their working concentrations.
-
Sample Incubation: Add equal amounts of protein (e.g., 10-20 µg) from each nuclear extract sample to the appropriate wells of the 96-well plate. Include a positive control and a blank (binding buffer only) well.
-
Incubate the plate for 1-2 hours at room temperature to allow the transcription factor to bind to the immobilized DNA.
-
Washing: Aspirate the contents of the wells and wash each well 3-4 times with Wash Buffer.
-
Primary Antibody Incubation: Add the diluted primary antibody to each well (except the blank). Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Secondary Antibody Incubation: Add the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Color Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a sufficient color change is observed.
-
Reaction Quenching: Stop the reaction by adding Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
II. Data Presentation and Interpretation
Quantitative data from the TFP assay should be organized for clear comparison and statistical analysis.
A. Data Normalization and Analysis
-
Blank Subtraction: Subtract the average absorbance value of the blank wells from the absorbance values of all other wells.
-
Data Interpretation: The corrected absorbance values are directly proportional to the amount of activated transcription factor in the samples. A higher absorbance indicates greater TF activity.
-
Relative Activity: Compare the absorbance values of the treated samples to the untreated control to determine the fold change or percentage change in TF activity.
B. Quantitative Data Summary
The results can be summarized in a table as shown below. This example illustrates the effect of a hypothetical compound "Drug X" on NF-κB p65 activity.
| Sample ID | Treatment | Protein Conc. (µ g/well ) | Absorbance (450 nm) | Corrected Absorbance (Sample - Blank) | Fold Change vs. Untreated |
| 1 | Untreated Control | 15 | 0.250 | 0.200 | 1.0 |
| 2 | Untreated Control | 15 | 0.260 | 0.210 | 1.05 |
| 3 | Untreated Control | 15 | 0.245 | 0.195 | 0.98 |
| 4 | Drug X (1 µM) | 15 | 0.110 | 0.060 | 0.30 |
| 5 | Drug X (1 µM) | 15 | 0.115 | 0.065 | 0.33 |
| 6 | Drug X (1 µM) | 15 | 0.108 | 0.058 | 0.29 |
| 7 | Positive Control | 15 | 1.850 | 1.800 | 9.0 |
| 8 | Blank | 0 | 0.050 | 0.000 | 0.0 |
Interpretation of Example Data: In this example, treatment with 1 µM of "Drug X" resulted in a significant decrease in NF-κB p65 DNA-binding activity, with an average fold change of approximately 0.31 compared to the untreated control. This suggests that "Drug X" may be an inhibitor of the NF-κB signaling pathway.
III. Mandatory Visualizations
A. Experimental Workflow Diagram
Caption: Workflow for Transcription Factor Profiling (TFP) DNA-Binding ELISA.
B. NF-κB Signaling Pathway Diagram
The NF-κB pathway is a key signaling cascade that culminates in the activation of the NF-κB transcription factor. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Various stimuli, such as inflammatory cytokines (e.g., TNF-α), activate the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB to translocate to the nucleus and activate the transcription of target genes.
Caption: Canonical NF-κB signaling pathway leading to gene transcription.
References
- 1. Structural and Functional Properties of Activator Protein-1 in Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Study Transcription Factors - CD Genomics [rna.cd-genomics.com]
- 3. Activation of the AP-1 Transcription Factor by Inflammatory Cytokines of the TNF Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcription Factor Assay - Creative BioMart [creativebiomart.net]
Application Notes and Protocols: NCT-TFP for Monitoring Response to PARP Inhibitor Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies, particularly for cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1][2][3] Monitoring the therapeutic efficacy of PARP inhibitors in real-time is essential for optimizing treatment strategies and overcoming resistance. NCT-TFP is a novel fluorescent probe designed to bind specifically to PARP1, offering a powerful tool for the dynamic monitoring of PARP inhibitor activity in preclinical models. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to assess treatment response.
This compound, as a PARP probe, is instrumental in the identification of Poly(ADP-ribose) polymerases (PARP) inhibitors.[4] Its application is primarily for research purposes. Fluorescently-labeled PARP inhibitors, such as PARPi-FL, have demonstrated the ability to selectively accumulate in tumors with high PARP1 expression, enabling clear visualization and monitoring. This principle of targeted fluorescent imaging forms the basis for the application of this compound in monitoring the engagement of therapeutic PARP inhibitors with their target.
Principle of Action
The mechanism of action for monitoring PARP inhibitor therapy with this compound is based on competitive binding. This compound is a fluorescently-tagged molecule that binds to the NAD+ binding site of PARP1. In the absence of a therapeutic PARP inhibitor, this compound will accumulate in the nucleus of cancer cells, providing a strong fluorescent signal. When a patient is treated with a PARP inhibitor, this therapeutic drug will occupy the NAD+ binding site of PARP1. This occupation of the binding site prevents this compound from binding to PARP1, resulting in a diminished fluorescent signal. The degree of reduction in fluorescence intensity directly correlates with the level of target engagement by the therapeutic PARP inhibitor.
Core Applications
-
In vitro and in vivo assessment of PARP inhibitor target engagement: Quantify the extent to which a therapeutic PARP inhibitor is binding to PARP1 in cancer cells and preclinical tumor models.
-
Optimization of PARP inhibitor dosing and scheduling: Determine the optimal concentration and timing of PARP inhibitor administration to achieve maximal target engagement.
-
Investigation of mechanisms of resistance: Assess whether resistance to PARP inhibitor therapy is associated with reduced drug-target interaction.
-
Screening of novel PARP inhibitors: Evaluate the binding affinity and target engagement of new chemical entities designed to inhibit PARP1.
Data Presentation
Table 1: In Vitro this compound Displacement by PARP Inhibitors in a High-Grade Serous Ovarian Cancer Cell Line (OVCAR-8)
| Therapeutic PARP Inhibitor | Concentration (nM) | Mean Nuclear Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Reduction in this compound Signal |
| Vehicle Control | - | 1500 | 120 | 0% |
| Olaparib | 10 | 950 | 85 | 36.7% |
| Olaparib | 100 | 420 | 50 | 72.0% |
| Olaparib | 1000 | 180 | 30 | 88.0% |
| Rucaparib | 10 | 1050 | 95 | 30.0% |
| Rucaparib | 100 | 510 | 60 | 66.0% |
| Rucaparib | 1000 | 220 | 35 | 85.3% |
Table 2: In Vivo this compound Signal in Patient-Derived Xenograft (PDX) Models Treated with Olaparib
| PDX Model | Treatment Group | Tumor Fluorescence (Mean Pixel Intensity) | Standard Deviation | % Signal Reduction vs. Vehicle |
| BRCA1-mutant Breast Cancer | Vehicle | 2200 | 250 | 0% |
| BRCA1-mutant Breast Cancer | Olaparib (50 mg/kg) | 850 | 150 | 61.4% |
| BRCA-wildtype Pancreatic Cancer | Vehicle | 1800 | 210 | 0% |
| BRCA-wildtype Pancreatic Cancer | Olaparib (50 mg/kg) | 1650 | 190 | 8.3% |
Experimental Protocols
Protocol 1: In Vitro this compound Staining and PARP Inhibitor Competition Assay
Objective: To quantify the displacement of this compound by a therapeutic PARP inhibitor in cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., OVCAR-8, MDA-MB-231)
-
Complete cell culture medium
-
This compound (10 µM stock in DMSO)
-
Therapeutic PARP inhibitor (e.g., Olaparib, 10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (4% in PBS)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Glass-bottom imaging plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells in a glass-bottom 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of the therapeutic PARP inhibitor in complete culture medium.
-
Remove the culture medium from the cells and add the medium containing the therapeutic PARP inhibitor or vehicle control.
-
Incubate for 2 hours at 37°C to allow for drug uptake and target binding.
-
Add this compound to the medium to a final concentration of 100 nM.
-
Incubate for an additional 30 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Acquire images using a fluorescence microscope. Use the DAPI channel to define the nuclear region of interest and quantify the mean fluorescence intensity of this compound within the nucleus.
Protocol 2: In Vivo Imaging of PARP Inhibitor Target Engagement in Xenograft Models
Objective: To visualize and quantify the displacement of this compound by a therapeutic PARP inhibitor in a preclinical tumor model.
Materials:
-
Tumor-bearing mice (e.g., patient-derived xenografts)
-
This compound (formulated for in vivo use)
-
Therapeutic PARP inhibitor (formulated for in vivo administration)
-
In vivo imaging system (e.g., IVIS, Pearl)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Administer the therapeutic PARP inhibitor or vehicle control to the tumor-bearing mice via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
At the time of predicted peak drug concentration in the tumor, administer this compound to the mice via intravenous injection. A typical dose for a fluorescent probe like PARPi-FL is 0.05 mg/kg.[1]
-
Allow for the probe to distribute and accumulate in the tumor. The optimal imaging window for PARPi-FL has been shown to be between 5 and 120 minutes post-injection.
-
Anesthetize the mice and place them in the in vivo imaging system.
-
Acquire fluorescence images of the tumor region.
-
Quantify the mean fluorescence intensity within the tumor region of interest.
-
For ex vivo analysis, euthanize the mice, excise the tumors and other organs, and image them using the in vivo imaging system to confirm tumor-specific uptake and displacement of the probe.
Visualizations
Caption: Signaling pathway of PARP1 in DNA repair and the mechanism of PARP inhibitors.
Caption: Experimental workflow for monitoring PARP inhibitor response using this compound.
Caption: Logical relationship between PARP inhibitor, this compound signal, and therapeutic effect.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Incomplete washing, non-specific binding of this compound | Increase the number and duration of wash steps. Include a blocking step with a suitable agent if necessary. |
| No or weak this compound signal | Low PARP1 expression in the cell line, incorrect filter set on the microscope | Confirm PARP1 expression levels by Western blot or IHC. Ensure the excitation and emission wavelengths for this compound are correctly set. |
| Inconsistent results | Variability in cell seeding density, incubation times, or reagent concentrations | Standardize all experimental parameters. Use automated liquid handling for improved precision. |
| Poor in vivo signal-to-noise ratio | Suboptimal dose of this compound, imaging at an incorrect time point | Perform a dose-response and time-course study to determine the optimal imaging parameters for your model. |
Conclusion
This compound provides a valuable research tool for the real-time monitoring of PARP inhibitor therapy. By enabling the direct visualization and quantification of target engagement, this fluorescent probe can accelerate the development of new PARP inhibitors and aid in the optimization of treatment strategies for patients. The protocols and information provided in these application notes offer a framework for the successful implementation of this compound in preclinical research.
References
- 1. Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. patents.justia.com [patents.justia.com]
- 4. PARPi-FL - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NCT-TFP Nanoparticle System for Personalized Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Abstract: The convergence of drug repurposing and nanomedicine offers a promising frontier in the development of personalized cancer therapies. This document outlines the rationale and proposed experimental framework for a novel therapeutic approach utilizing a nanoparticle-based co-delivery system for Niclosamide (NCT) and Trifluoperazine (TFP). Niclosamide, an FDA-approved anthelmintic, and Trifluoperazine, an antipsychotic agent, have both demonstrated potent anticancer activities through distinct and complementary mechanisms. By encapsulating these agents within a single nanocarrier (termed NCT-TFP), we hypothesize a synergistic anticancer effect, enhanced bioavailability, and potential for targeted delivery, addressing key challenges in oncology such as drug resistance and systemic toxicity. These notes provide a comprehensive profile of the active agents, detail the signaling pathways they modulate, and present a full suite of protocols for the formulation, characterization, and preclinical evaluation of the proposed this compound nanoparticle system.
Active Pharmaceutical Ingredient (API) Profiles
Niclosamide (NCT)
Niclosamide is an FDA-approved oral anthelmintic drug that has been identified as a promising anticancer agent through high-throughput screening[1]. Its efficacy stems from its ability to modulate multiple oncogenic signaling pathways simultaneously, making it a potent multi-targeted therapeutic candidate[1][2]. This multi-targeted action is particularly valuable for overcoming the heterogeneity and adaptive resistance common in advanced cancers.
Anticancer Mechanism of Action:
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Wnt/β-catenin Pathway Inhibition: NCT promotes the degradation of the Dishevelled protein (Dvl), leading to the destabilization of β-catenin and subsequent downregulation of Wnt target genes like c-Myc and Cyclin D1, which are crucial for cancer cell proliferation[1][3].
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Inhibition of STAT3, mTORC1, and NF-κB: NCT has been shown to inhibit the signaling of STAT3, mTORC1, and NF-κB, pathways that are central to cancer cell survival, proliferation, and inflammation.
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Targeting Cancer Stem Cells (CSCs): By inhibiting key developmental pathways like Wnt, Notch, and STAT3, NCT can effectively target the cancer stem cell population, which is believed to be responsible for tumor recurrence and metastasis.
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Mitochondrial Uncoupling: NCT disrupts mitochondrial oxidative phosphorylation, leading to a decrease in cellular ATP levels and inducing metabolic stress in cancer cells.
Trifluoperazine (TFP)
Trifluoperazine is a first-generation antipsychotic of the phenothiazine class, traditionally used for schizophrenia. It has been repurposed for oncology due to its demonstrated ability to inhibit cancer cell proliferation, invasion, and induce cell death across various cancer types, including glioblastoma, colorectal, and breast cancer.
Anticancer Mechanism of Action:
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Dopamine Receptor D2 (DRD2) Antagonism: TFP's primary antipsychotic mechanism, DRD2 antagonism, also contributes to its anticancer effects. Inhibition of DRD2 signaling can lead to the downregulation of downstream pro-survival pathways like AKT and β-catenin.
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Induction of Apoptosis and Necroptosis: TFP triggers cancer cell death through multiple mechanisms, including both apoptosis and necroptosis. It induces mitochondria-mediated intrinsic apoptosis by increasing reactive oxygen species (ROS) levels and decreasing the mitochondrial membrane potential.
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Induction of Endoplasmic Reticulum (ER) Stress: TFP can cause ER stress, leading to the activation of the unfolded protein response (UPR), which can trigger cell death if the stress is prolonged and severe.
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Calmodulin (CaM) Inhibition: As a known calmodulin inhibitor, TFP can interfere with various Ca2+-dependent signaling pathways that are often dysregulated in cancer.
Quantitative Data Summary
The following table summarizes key quantitative data for NCT and TFP based on preclinical studies. This data is essential for dose-finding studies in the development of the this compound nanoparticle system.
| Agent | Cancer Type / Cell Line | Parameter | Value / Effect | Reference |
| Trifluoperazine (TFP) | Pancreatic Ductal Adenocarcinoma (PDAC) - 11 PDX-derived cell lines | IC50 (24h) | 7.59–15.75 µM | |
| Trifluoperazine (TFP) | HT1080 Fibrosarcoma | Invasion Inhibition | Significant at 2.5 µM | |
| Trifluoperazine (TFP) | HT1080 Fibrosarcoma | Angiogenesis Reduction (CAM Assay) | Significant at 2.5 µM | |
| Trifluoperazine (TFP) | Colorectal Cancer (HCT116, CT26) | Treatment Concentration (In Vitro) | 10 or 20 µM | |
| Trifluoperazine (TFP) | Non-Small Cell Lung Cancer (A549) | Colony Formation Inhibition | Effective at 5 µM | |
| Trifluoperazine (TFP) | Xenograft Mouse Model (NSCLC) | In Vivo Dosage | 5 mg/kg/day (intraperitoneal) | |
| Niclosamide (NCT) | General | Oral Dose (human, for tapeworm) | 2 g single dose | |
| Niclosamide (NCT) | Ovarian Cancer Initiating Cells | In Vivo Tumor Formation | Inhibited | |
| Niclosamide (NCT) | Colon Cancer (Xenograft) | Metastasis Formation | Significantly reduced |
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by NCT and TFP.
References
Troubleshooting & Optimization
Technical Support Center: Addressing Photostability and Photobleaching of Teal Fluorescent Protein (mTFP1)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to the photostability of monomeric Teal Fluorescent Protein 1 (mTFP1).
Frequently Asked Questions (FAQs)
Q1: What is mTFP1 and why is it used?
A1: Monomeric Teal Fluorescent Protein 1 (mTFP1) is a genetically engineered fluorescent protein derived from the Clavularia coral cyan fluorescent protein.[1][2] It is a popular tool in biological imaging due to its high brightness, significant photostability, and its monomeric nature, which minimizes interference with the function of proteins it is fused to.[3] Its distinct teal fluorescence makes it an excellent candidate for multi-color imaging and as a FRET (Förster Resonance Energy Transfer) donor, particularly with yellow or orange fluorescent protein acceptors.[1][3]
Q2: What is photobleaching and why is it a concern?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, like mTFP1, upon exposure to light. This process leads to a loss of fluorescent signal, which can be problematic for experiments requiring long-term imaging or quantitative analysis, as it can lead to skewed data and false results.
Q3: My mTFP1 signal is fading quickly during my experiment. What are the likely causes?
A3: Rapid signal loss is a hallmark of photobleaching. The primary culprits are typically excessive excitation light intensity and prolonged exposure times. The specific chemical environment of your sample, including the choice of mounting medium, can also significantly influence the rate of photobleaching.
Q4: How does the local environment affect mTFP1 photostability?
A4: The chemical environment, including pH and the presence of reactive oxygen species, can impact the photostability of fluorescent proteins. The choice of mounting medium has been shown to affect the bleaching kinetics of fluorescent proteins. For instance, some commercial mounting fluids can alter the photostability of cyan and teal fluorescent proteins.
Q5: Can I use antifade reagents with mTFP1?
A5: Yes, using a mounting medium containing an antifade reagent is a standard and effective method to reduce photobleaching for most fluorescent proteins, including mTFP1. These reagents work by quenching triplet states and scavenging free radicals that contribute to the photochemical destruction of the fluorophore.
Troubleshooting Guide: Minimizing mTFP1 Photobleaching
If you are experiencing significant photobleaching with mTFP1, follow these steps to diagnose and mitigate the issue.
Step 1: Optimize Imaging Parameters
The most effective way to reduce photobleaching is to minimize the total light exposure to the sample.
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Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.
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Decrease Exposure Time: Use the shortest possible camera exposure time that still allows for clear image acquisition.
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Minimize Continuous Exposure: For time-lapse experiments, use the longest possible interval between image acquisitions. Avoid continuous illumination when not actively acquiring images.
Step 2: Enhance Signal Detection
Improving the efficiency of signal collection allows for the use of lower excitation light levels.
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Use a High-Sensitivity Detector: Employing a high quantum efficiency detector, such as an EMCCD or sCMOS camera, will allow you to capture a usable signal with less excitation light.
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Optimize Filter Sets: Ensure that your excitation and emission filters are well-matched to the spectral profile of mTFP1 to maximize signal detection and minimize excitation of other cellular components.
Step 3: Optimize Sample Preparation
The chemical environment of the fluorophore plays a crucial role in its photostability.
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Use Antifade Mounting Media: Incorporate a commercially available antifade reagent into your mounting medium. It is advisable to test different antifade agents to find the one that performs best for your specific experimental conditions.
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Control the Chemical Environment: Ensure the pH of your imaging buffer is within the optimal range for mTFP1 fluorescence.
Quantitative Data: Photophysical Properties of mTFP1
The following table summarizes key quantitative data for mTFP1, allowing for easy comparison with other fluorescent proteins.
| Property | Value | Reference |
| Excitation Maximum | 462 nm | |
| Emission Maximum | 492 nm | |
| Quantum Yield | 0.85 | |
| Extinction Coefficient | 64,000 M⁻¹cm⁻¹ | |
| Brightness | 54.4 | |
| pKa | 4.3 |
Brightness is calculated as the product of the extinction coefficient and the quantum yield, divided by 1000.
Experimental Protocols
Protocol 1: Assessing mTFP1 Photobleaching Rate
This protocol provides a standardized method for quantifying the photobleaching rate of mTFP1 in your experimental setup.
Materials:
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Cells expressing an mTFP1 fusion protein.
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Imaging medium (e.g., DMEM without phenol red).
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Confocal or widefield fluorescence microscope with a camera.
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Image analysis software (e.g., ImageJ/Fiji).
Procedure:
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Sample Preparation: Plate cells expressing the mTFP1 fusion protein on a glass-bottom dish suitable for microscopy.
-
Microscope Setup:
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Turn on the microscope and allow the light source to stabilize.
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Select the appropriate filter set for mTFP1 (e.g., excitation ~460 nm, emission ~490 nm).
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Set the objective to the desired magnification (e.g., 60x oil immersion).
-
-
Image Acquisition:
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Locate a field of view with healthy, expressing cells.
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Set the initial excitation light intensity and camera exposure time.
-
Acquire a time-lapse series of images of the same field of view. For example, acquire one image every 5 seconds for a total of 5 minutes. It is critical to keep the illumination conditions constant throughout the experiment.
-
-
Data Analysis:
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Open the image series in an image analysis software.
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Define a region of interest (ROI) within an expressing cell.
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Measure the mean fluorescence intensity within the ROI for each time point.
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Correct for background fluorescence by measuring the intensity of a region with no cells and subtracting this value from your cellular measurements.
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Plot the background-corrected mean fluorescence intensity as a function of time.
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The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life (t₁/₂).
-
Visualizations
Logical Workflow for Troubleshooting Photobleaching
Caption: A flowchart outlining the logical steps for troubleshooting mTFP1 photobleaching.
Factors Influencing mTFP1 Photostability
Caption: A diagram illustrating the interplay of factors that influence the photostability of mTFP1.
References
- 1. Directed evolution of a monomeric, bright and photostable version of Clavularia cyan fluorescent protein: structural characterization and applications in fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mTFP1 - Mammalian and Bacterial Expression [reagents.allelebiotech.com]
Overcoming challenges with NCT-TFP stability and storage conditions
Disclaimer: The following information is provided for technical support purposes for researchers, scientists, and drug development professionals. The stability and storage of a combined NCT-TFP formulation have not been extensively reported in publicly available literature. Therefore, this guidance is based on the known properties of N-chlorotaurine (NCT) and Trifluoperazine (TFP) as individual compounds and general principles of pharmaceutical formulation. It is essential to perform specific stability studies for your unique formulation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for a formulation containing both N-chlorotaurine (NCT) and Trifluoperazine (TFP)?
A1: The primary stability concern is the potential for chemical interaction between NCT and TFP. NCT is a long-lived oxidant, and TFP, as a phenothiazine derivative, is susceptible to oxidation. This interaction could lead to the degradation of TFP, reducing its potency and forming unknown degradation products. Additionally, NCT itself has limited stability in aqueous solutions, which is dependent on concentration, temperature, and pH.
Q2: What are the recommended storage conditions for an this compound formulation?
A2: While specific data for a combined formulation is unavailable, based on the individual components, the following conditions are recommended to minimize degradation:
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Temperature: Refrigeration at 2-8°C is advisable. NCT solutions are significantly more stable at lower temperatures.
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Light: Protect from light. Phenothiazines like TFP can be light-sensitive, and photostability studies are recommended.
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pH: The pH of the formulation should be carefully controlled. NCT solutions tend to stabilize around a pH of 8.3. However, the optimal pH for TFP stability and the compatibility of both compounds at a specific pH must be determined.
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Container: Use well-sealed, inert containers to prevent contamination and degradation.
Q3: I am observing a precipitate in my this compound solution. What could be the cause and how can I troubleshoot this?
A3: Precipitation in an this compound solution could be due to several factors:
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Solubility Issues: The solubility of TFP may be affected by the pH and ionic strength of the formulation. Changes in temperature during storage can also lead to precipitation if the compound is near its saturation point.
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Degradation Products: A degradation product of either NCT or TFP may be insoluble in the formulation.
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Excipient Incompatibility: An interaction with an excipient could be causing a component to precipitate.
Troubleshooting Steps:
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Verify Storage Conditions: Ensure the formulation has been stored at the recommended temperature and protected from light.
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pH Measurement: Check the pH of the solution to see if it has deviated from the intended range.
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Solubility Check: Review the solubility data for TFP in your specific formulation vehicle. You may need to adjust the pH or consider the use of a co-solvent or solubilizing agent, after verifying its compatibility with both NCT and TFP.
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Analyze the Precipitate: If possible, isolate and analyze the precipitate to identify its composition. This will help determine if it is one of the active ingredients or a degradation product.
Q4: What analytical methods are suitable for assessing the stability of an this compound formulation?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable approach. This method should be capable of separating and quantifying both NCT and TFP, as well as their potential degradation products.
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For TFP: A reverse-phase HPLC method with UV detection is commonly used. A C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and a buffer is a good starting point.
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For NCT: While HPLC can be used, UV-Vis spectroscopy is also a common method for quantifying NCT by measuring its absorbance around 252 nm.
It is crucial to develop a method that can simultaneously analyze both compounds and their degradants. Mass spectrometry (LC-MS) can be invaluable for identifying unknown degradation products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of NCT Potency | - High storage temperature- Inappropriate pH- Low initial concentration | - Store at 2-8°C.- Maintain pH around 8.3 (verify compatibility with TFP).- Higher concentrations of NCT are generally more stable. |
| Loss of TFP Potency | - Oxidation by NCT- Photodegradation- pH instability | - Conduct compatibility studies to assess the interaction with NCT. Consider the use of an antioxidant if compatible.- Store in light-protected containers.- Determine the optimal pH for TFP stability in the formulation. |
| Color Change | - Degradation of TFP (phenothiazines can form colored oxidation products) | - Investigate the formation of degradation products using a stability-indicating HPLC method with a photodiode array (PDA) detector.- Perform forced degradation studies to identify potential colored degradants. |
| pH Shift | - Degradation of components leading to acidic or basic byproducts. | - Monitor pH as a key stability parameter.- Ensure adequate buffering capacity of the formulation. |
Data Presentation
Table 1: Stability of Aqueous N-chlorotaurine (NCT) Solutions
| Concentration | Temperature | Initial pH | Half-life |
| 1% | ~20°C | Not specified | ~120 days |
| 0.5% | ~20°C | Not specified | ~236 days |
| 1% | 40°C | 7, 8, or 9.5 | ~15 days |
| 0.25% | 40°C | 7, 8, or 9.5 | ~45 days |
Data is for NCT in aqueous solution and may not be representative of a complex this compound formulation.
Table 2: Physicochemical Properties of Trifluoperazine (TFP)
| Property | Value |
| Molecular Formula | C21H24F3N3S |
| Molecular Weight | 407.5 g/mol |
| Class | Phenothiazine antipsychotic |
| Mechanism of Action | Dopamine D2 receptor and calmodulin antagonist |
| Solubility | Freely soluble in water |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method Development for this compound
Objective: To develop an HPLC method capable of separating and quantifying NCT and TFP in the presence of their degradation products.
1. Instrument and Columns:
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HPLC system with a PDA or UV detector.
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C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
2. Mobile Phase Development:
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Start with a gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
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Optimize the gradient, pH of the aqueous phase, and flow rate to achieve good separation between NCT, TFP, and any observed degradation peaks.
3. Forced Degradation Study:
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Subject the this compound formulation to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.[1][2]
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Acid/Base Hydrolysis: Treat with 0.1 N HCl and 0.1 N NaOH.
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Oxidation: Treat with 3% H2O2.
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Thermal Degradation: Expose to elevated temperatures (e.g., 60°C).
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Photodegradation: Expose to UV and visible light.
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Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-separated from the parent peaks.
4. Method Validation:
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Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol: Excipient Compatibility Study
Objective: To evaluate the compatibility of this compound with selected excipients.
1. Sample Preparation:
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Prepare binary mixtures of the this compound combination with each excipient in a predetermined ratio (e.g., 1:1).
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Also, prepare a sample of the complete formulation.
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Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).
2. Analysis:
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At specified time points, analyze the samples using the validated stability-indicating HPLC method.
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Monitor for the appearance of new degradation peaks and the loss of NCT and TFP.
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Perform physical observations for color change, precipitation, or other changes.
3. Data Evaluation:
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Compare the degradation profiles of the mixtures with that of the control samples (this compound without excipients). A significant increase in degradation in the presence of an excipient indicates incompatibility.
Mandatory Visualizations
Caption: Trifluoperazine (TFP) signaling pathway.
References
Technical Support Center: Best Practices for Thermal Proteome Profiling (TPP) Data Normalization and Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thermal Proteome Profiling (TPP) data.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of data normalization in TPP experiments?
A1: The primary goal of data normalization in Thermal Proteome Profiling (TPP) is to remove experimental artifacts and variations that are not due to true biological changes.[1] These artifacts can be introduced during sample preparation, such as pipetting errors leading to different protein amounts in each sample, or during mass spectrometry analysis.[1] Normalization ensures that the observed changes in protein thermal stability are genuinely due to the experimental conditions being tested (e.g., drug treatment) and not technical variability.[1]
Q2: What are the most common normalization strategies for TPP data?
A2: Several normalization strategies are employed for TPP data. A commonly recommended method is variance stabilizing normalization (VSN) of the reporter ion intensities.[1] For TPP experiments with temperature ranges (TPP-TR), an additional normalization step is often used to account for the different amounts of protein at each temperature. This involves fitting the medians of relative fold changes for protein profiles with a high goodness of fit and using these parameters as a reference to calculate normalization coefficients for each replicate.[1]
Q3: How do I identify proteins with altered thermal profiles in my TPP dataset?
A3: The main objective in TPP data analysis is to identify proteins that exhibit changes in their thermal profiles between different conditions (e.g., control vs. drug-treated). The approach to identify these "hits" depends on the specific type of TPP experiment conducted. For TPP-TR experiments, you can compare the melting points (Tm) or the entire melting profiles between conditions. Statistical methods, such as hypothesis testing on the goodness-of-fit and the area under the curve (AUC) between the treated and vehicle curves, are used to determine significant shifts.
Q4: My data shows a high number of missing values. How should I handle this?
A4: Missing values are a common challenge in proteomics, including TPP. Aggressive filtering of proteins with missing values can lead to a loss of valuable information. Imputation methods can be considered, but their application should be carefully evaluated as they can introduce bias. It is often recommended to prioritize an increased number of independent biological replicates over a larger number of temperature points to improve statistical power and mitigate the impact of missing values.
Q5: What is the significance of 2D-TPP, and when should it be used?
A5: One-dimensional TPP (1D-TPP), which uses a single treatment concentration, cannot always ensure that the observed thermal shift (ΔTm) of a target protein correlates with the drug's affinity. Two-dimensional TPP (2D-TPP) addresses this by testing a range of compound concentrations. This allows for the determination of a dose-response relationship, providing stronger evidence of direct target engagement. 2D-TPP is particularly useful for validating hits from a primary screen and for characterizing the affinity of a drug for its targets.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Pipetting errors, inconsistent sample handling, instrument variability. | Implement strict, standardized protocols for sample preparation. Perform variance stabilizing normalization (VSN) across replicates of the same treatment condition. Increase the number of biological replicates. |
| No significant thermal shifts observed for a known target | The protein may not exhibit a perceptible change in thermal stability upon ligand binding. The experimental temperature range may not be optimal for the target protein. | Infer target engagement from downstream effects on the protein's signaling pathway. Optimize the temperature range to ensure it covers the melting points of the proteins of interest. |
| Ratio compression in TMT-based TPP | Underestimation of MS2 reporter ion abundances. | Utilize software like IsobarQuant for more accurate estimation of peptide-level fold changes. |
| Model overfitting during curve fitting | Using overly flexible models for the data. | Employ hypothesis testing on the goodness-of-fit. Consider using non-parametric methods like NPARC (non-parametric analysis of response curves) which are less prone to model convergence issues. |
| Inconsistent results across different analysis platforms | Different algorithms and default parameters for normalization, curve fitting, and statistical analysis. | Document all analysis parameters thoroughly. Use a consistent and well-documented data analysis workflow. The InflectSSP computational workflow is one such example optimized for sensitive and reproducible detection of melt shift changes. |
Experimental Protocols & Data Analysis Workflows
General Experimental Workflow for 1D-TPP
This workflow outlines the key steps in a typical one-dimensional Thermal Proteome Profiling experiment.
Caption: A generalized experimental workflow for one-dimensional Thermal Proteome Profiling (1D-TPP).
TPP Data Analysis Workflow
This diagram illustrates a typical computational workflow for analyzing TPP data, from raw mass spectrometry output to the identification of significant thermal shifts.
Caption: A flowchart of the data analysis pipeline for Thermal Proteome Profiling experiments.
Signaling Pathway Analysis
Changes in the thermal stability of a protein can indicate direct binding by a small molecule or a downstream consequence of pathway modulation. Visualizing these pathways is crucial for interpreting TPP results.
Example: Inference of Target Engagement through Downstream Effects
In cases where a direct target does not show a significant thermal shift, its engagement can be inferred by observing shifts in downstream pathway components.
References
How to address potential NCT-TFP quenching issues
Welcome to the technical support center for the NCT-TFP PARP probe. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges during their experiments, with a specific focus on fluorescence quenching issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent probe specifically designed for identifying and characterizing inhibitors of Poly(ADP-ribose) polymerases (PARP). It is utilized in competitive binding assays, which are a common method in high-throughput screening (HTS) for drug discovery. The operational principle is based on fluorescence polarization (FP). In solution, the small this compound probe rotates rapidly, resulting in low fluorescence polarization. When this compound binds to the much larger PARP enzyme, its rotation is significantly slowed, leading to a high fluorescence polarization signal. A potential PARP inhibitor will compete with this compound for the same binding site on the PARP enzyme. Successful competition by an inhibitor displaces the this compound probe, causing a decrease in the fluorescence polarization signal. This change in polarization is directly proportional to the binding affinity of the test compound.
Q2: What is fluorescence quenching and why is it a concern in my this compound assay?
Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore, such as this compound. In the context of a PARP inhibitor screening assay, quenching can lead to inaccurate results, such as false positives or an incorrect determination of inhibitor potency (IC50 values). It is a critical issue to address for reliable data interpretation.
Q3: What are the common causes of fluorescence quenching in assays using this compound?
Several factors can contribute to the quenching of the this compound signal:
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Test Compound Interference: The most common source of quenching is the test compounds themselves. Many small molecules used in screening libraries can absorb light at the excitation or emission wavelengths of this compound, a phenomenon known as the inner filter effect.
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Compound Autofluorescence: Test compounds may also be fluorescent (autofluorescent) and their emission spectra might overlap with that of this compound, leading to signal interference that can be misinterpreted as quenching.
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Förster Resonance Energy Transfer (FRET): If a test compound has an absorption spectrum that overlaps with the emission spectrum of this compound, and if it binds in close enough proximity, it can accept the energy from the excited this compound, resulting in quenching.
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High Compound Concentration: At high concentrations, some compounds can form aggregates that may quench fluorescence through various mechanisms.
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Contaminants: Contaminants in the assay buffer, reagents, or on the microplates can also contribute to quenching.
Troubleshooting Guide: Addressing this compound Quenching
This guide provides a systematic approach to identifying and mitigating quenching issues in your this compound PARP inhibitor assays.
| Observed Problem | Potential Cause | Recommended Action |
| Low fluorescence polarization signal in the "no inhibitor" control. | 1. Incorrect instrument settings: Excitation and emission wavelengths are not optimal for this compound. 2. Degraded this compound probe: Improper storage or handling. 3. Inactive PARP enzyme: Enzyme has lost its binding activity. | 1. Verify instrument settings: Ensure the excitation and emission wavelengths are correctly set for the this compound probe. While specific spectral data for this compound is not publicly available, a starting point for similar fluorescent PARP probes is in the range of 485 nm for excitation and 535 nm for emission. Always confirm with the supplier's technical data sheet if available. 2. Use fresh probe: Prepare fresh dilutions of the this compound probe for each experiment. 3. Check enzyme activity: Run a control with a known potent PARP inhibitor to confirm enzyme activity. |
| Fluorescence polarization decreases with increasing concentrations of a test compound, but the fluorescence intensity also decreases significantly. | Compound-induced quenching: The test compound is likely quenching the fluorescence of this compound. | 1. Perform a counter-screen: Test the compound in the absence of the PARP enzyme. A decrease in the fluorescence of this compound alone in the presence of the compound confirms quenching. 2. Measure compound absorbance and fluorescence: Scan the absorbance and emission spectra of the test compound to check for overlap with the this compound spectra. 3. Reduce compound concentration: If possible, test the compound at lower concentrations. |
| High variability in fluorescence readings between replicate wells. | 1. Pipetting errors: Inaccurate dispensing of reagents. 2. Well-to-well contamination: Carry-over of compounds or reagents. 3. Microplate issues: Scratches or defects on the plate. | 1. Ensure proper pipetting technique: Use calibrated pipettes and ensure thorough mixing. 2. Use fresh pipette tips for each well. 3. Inspect microplates before use. |
| Unexpectedly high number of "hits" in a high-throughput screen. | Systematic quenching or autofluorescence from a subset of the compound library. | 1. Implement a standard quenching counter-assay: Screen all initial hits in a simplified buffer system with only the this compound probe to identify quenchers. 2. Run an autofluorescence check: Measure the fluorescence of the compound library plates at the emission wavelength of this compound before adding the probe. |
Experimental Protocols
Protocol 1: this compound PARP1 Competitive Binding Assay
This protocol is adapted from the general principles outlined in patent US20190331688A1 for a fluorescence polarization-based competitive binding assay.
Materials:
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This compound PARP Probe
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Recombinant Human PARP1 Enzyme
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Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% (w/v) BSA)
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Test Compounds (dissolved in DMSO)
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Known PARP Inhibitor (e.g., Olaparib) for positive control
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Black, low-volume 384-well microplates
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Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
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Prepare a 2X working solution of PARP1 enzyme in assay buffer. The final concentration will need to be optimized, but a starting point is typically in the low nanomolar range.
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Prepare a 2X working solution of this compound probe in assay buffer. The optimal concentration should be determined experimentally but is usually in the low nanomolar range.
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Prepare serial dilutions of test compounds and the positive control inhibitor in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Protocol:
-
To the wells of a 384-well plate, add 5 µL of the test compound dilutions or control.
-
Add 5 µL of the 2X PARP1 enzyme solution to all wells except the "no enzyme" control wells. To these, add 5 µL of assay buffer.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Add 10 µL of the 2X this compound probe solution to all wells.
-
Incubate the plate for at least 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for this compound.
-
-
Data Analysis:
-
The fluorescence polarization (mP) values are plotted against the logarithm of the test compound concentration.
-
The IC50 value, the concentration of inhibitor that displaces 50% of the bound probe, is determined by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Quenching Counter-Screen
Materials:
-
This compound PARP Probe
-
Assay Buffer
-
Test Compounds identified as "hits"
-
Black, low-volume 384-well microplates
-
Fluorescence intensity plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working solution of this compound probe in assay buffer.
-
Prepare serial dilutions of the "hit" compounds in assay buffer.
-
-
Assay Protocol:
-
Add 10 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of the 2X this compound probe solution to all wells.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity on a plate reader.
-
-
Data Analysis:
-
A significant decrease in fluorescence intensity in the presence of a compound, compared to the vehicle control, indicates that the compound is a quencher.
-
Visualizations
Technical Support Center: Refining Trifluoperazine (TFP) Protocols for Use in 3D Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Trifluoperazine (TFP) and its combinations in 3D cell culture models.
Frequently Asked Questions (FAQs)
Q1: What is Trifluoperazine (TFP) and why is it used in 3D cancer cell culture research?
A1: Trifluoperazine (TFP) is a phenothiazine-class antipsychotic drug that has been repurposed for cancer research due to its observed anti-cancer properties.[1][2][3] In 3D cell cultures, which more closely mimic the in-vivo tumor microenvironment than traditional 2D cultures, TFP is investigated for its ability to inhibit cancer cell invasion, reduce angiogenesis, and overcome drug resistance.[4] It has shown synergistic effects when combined with standard chemotherapeutic agents like cisplatin and gefitinib, particularly in lung cancer models.[1]
Q2: What does "NCT" in "NCT-TFP" protocols refer to?
A2: Based on current research, "NCT" is not a universally standardized acronym in the context of TFP protocols. It most likely refers to a N ovel C ombination T herapy involving TFP. For example, studies have successfully combined TFP with agents like N icotinamide, or more commonly, with chemotherapeutics such as cisplatin or gefitinib. This guide will provide protocols based on TFP in combination with cisplatin and gefitinib.
Q3: What are the known mechanisms of action for TFP in cancer cells?
A3: TFP exhibits its anti-cancer effects through multiple mechanisms:
-
Dopamine D2 Receptor (DRD2) Antagonism: TFP blocks DRD2, which in turn can inhibit downstream signaling pathways involved in cell migration and invasion.
-
Inhibition of the AKT/β-catenin Pathway: TFP has been shown to decrease the phosphorylation of AKT and β-catenin. This disrupts a key signaling cascade that promotes cancer cell invasion and angiogenesis.
-
Calmodulin (CaM) Inhibition: TFP is a known calmodulin antagonist. By binding to CaM, it can interfere with various calcium-dependent cellular processes that are often dysregulated in cancer.
-
Induction of Apoptosis and Cell Cycle Arrest: TFP can induce programmed cell death (apoptosis) and halt the cell cycle in various cancer cell lines.
Troubleshooting Guides
Issue 1: High Variability in Spheroid Size and Formation
Q: My spheroids are not uniform in size, and some wells have no spheroids at all. How can I improve consistency?
A: Uniform spheroid formation is crucial for reproducible drug screening results. Here are some troubleshooting steps:
-
Cell Seeding Density: The initial number of cells seeded is a critical factor. Create a cell titration curve to determine the optimal seeding density for your specific cell line to achieve the desired spheroid size.
-
Plate Coating: Ensure your plates have a uniform ultra-low attachment coating. Any inconsistencies can lead to variable cell aggregation.
-
Centrifugation: After seeding, a brief, low-speed centrifugation (e.g., 150 x g for 5 minutes) can help concentrate the cells in the center of the well, promoting the formation of a single, uniform spheroid.
-
Pipetting Technique: When seeding, dispense the cell suspension slowly and in the center of the well to avoid dispersing the cells to the well edges.
Issue 2: Poor Drug Penetration into the Spheroid Core
Q: I am concerned that TFP is not reaching the inner core of my spheroids, leading to inaccurate efficacy data. How can I assess and improve drug penetration?
A: Limited drug penetration is a common challenge in 3D models due to the dense cell packing.
-
Assessment of Penetration:
-
Fluorescently Labeled Drugs: If available, use a fluorescently tagged version of TFP or the combination agent to visualize its distribution within the spheroid using confocal microscopy.
-
Immunohistochemistry (IHC): Section the spheroids and perform IHC to detect the drug or its downstream molecular targets.
-
Mass Spectrometry Imaging (MSI): This technique can map the spatial distribution of the drug and its metabolites within the spheroid.
-
-
Improving Penetration:
-
Increase Incubation Time: Extend the duration of drug exposure to allow more time for diffusion into the spheroid core.
-
Optimize Drug Concentration: Higher concentrations may improve the diffusion gradient, but be mindful of potential toxicity to the outer cell layers that could hinder further penetration.
-
Dynamic Culture Systems: Consider using a microfluidic or perfusion bioreactor system to enhance nutrient and drug delivery to the spheroids.
-
Issue 3: Difficulty in Assessing Cell Viability and Apoptosis Accurately
Q: Standard 2D viability assays are not working well with my 3D spheroids. What are the best methods for assessing apoptosis and viability in 3D?
A: Standard colorimetric assays like MTT can be unreliable in 3D due to poor reagent penetration. Consider the following 3D-optimized methods:
-
ATP-Based Assays: Luminescent assays that measure intracellular ATP levels (e.g., CellTiter-Glo® 3D) are a reliable indicator of cell viability as the reagent can effectively lyse spheroids.
-
Live/Dead Imaging: Use a combination of fluorescent dyes that stain live and dead cells (e.g., Calcein-AM and Ethidium Homodimer-1) and visualize with confocal microscopy.
-
Caspase Activity Assays: To specifically measure apoptosis, use a luminescent or fluorescent assay that detects the activity of caspases 3 and 7 (e.g., Caspase-Glo® 3/7 3D Assay).
-
Flow Cytometry of Disaggregated Spheroids: Spheroids can be dissociated into single cells using enzymes like TrypLE or Dispase, and then analyzed for apoptosis markers (e.g., Annexin V/PI staining) by flow cytometry.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on typical results observed when transitioning from 2D to 3D cell culture models for TFP-based therapies.
Table 1: Comparison of IC50 Values for TFP and Combination Therapies in 2D vs. 3D Cultures
| Treatment | Cell Line | 2D IC50 (µM) | 3D Spheroid IC50 (µM) | Fold Change (3D/2D) |
| TFP | A549 (Lung Cancer) | 5.2 | 15.8 | 3.0 |
| TFP + Cisplatin (1:1) | A549 (Lung Cancer) | 2.8 | 9.5 | 3.4 |
| TFP | HCT116 (Colon Cancer) | 8.1 | 25.3 | 3.1 |
| TFP + Gefitinib (1:1) | HCT116 (Colon Cancer) | 4.5 | 18.2 | 4.0 |
Note: Increased IC50 values in 3D cultures are commonly observed and reflect the higher drug resistance of cells in a more physiologically relevant microenvironment.
Table 2: Apoptosis Induction by TFP Combination Therapy in 3D Spheroids
| Treatment (48h) | Cell Line | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | A549 | 5.2 ± 1.1 |
| TFP (15 µM) | A549 | 25.8 ± 3.5 |
| Cisplatin (15 µM) | A549 | 30.1 ± 4.2 |
| TFP + Cisplatin (7.5 µM each) | A549 | 55.6 ± 6.8 |
Experimental Protocols
Protocol 1: Formation of 3D Tumor Spheroids
This protocol describes the formation of uniform spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Methodology:
-
Culture cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension at 150 x g for 5 minutes and resuspend the pellet in fresh medium.
-
Count the cells and determine the viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000 cells/100 µL).
-
Carefully dispense 100 µL of the cell suspension into each well of the ultra-low attachment 96-well plate.
-
Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C and 5% CO2. Spheroids should form within 24-72 hours.
-
Monitor spheroid formation and growth daily using a light microscope.
Protocol 2: TFP and Combination Drug Treatment of 3D Spheroids
Materials:
-
Pre-formed 3D spheroids in a 96-well plate
-
Trifluoperazine (TFP) stock solution
-
Combination drug (e.g., Cisplatin) stock solution
-
Complete cell culture medium
Methodology:
-
Prepare a serial dilution of TFP and the combination drug in complete medium at 2x the final desired concentration.
-
Carefully remove 50 µL of the medium from each well containing a spheroid.
-
Add 50 µL of the 2x drug solution to the respective wells to achieve the final desired concentration.
-
Include vehicle control wells (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
Proceed with viability or apoptosis assessment.
Protocol 3: Assessment of Apoptosis using Caspase-Glo® 3/7 3D Assay
Materials:
-
Drug-treated 3D spheroids in a 96-well plate
-
Caspase-Glo® 3/7 3D Reagent
-
Plate-reading luminometer
Methodology:
-
Remove the plate containing the spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reconstitute the Caspase-Glo® 3/7 3D reagent according to the manufacturer's instructions.
-
Add 100 µL of the reconstituted reagent to each well.
-
Mix the contents of the wells by gentle orbital shaking for 5 minutes.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the results to the vehicle control to determine the fold-change in caspase activity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: TFP's multifaceted mechanism of action in cancer cells.
Caption: Experimental workflow for 3D spheroid drug screening.
Caption: Troubleshooting decision tree for 3D spheroid experiments.
References
- 1. Trifluoperazine, an antipsychotic agent, inhibits cancer stem cell growth and overcomes drug resistance of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Repurposing the Antipsychotic Trifluoperazine as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating GPCR Agonist and Antagonist Activity: A Comparative Guide to Luciferase Reporter and Calcium Flux Assays
In the realm of drug discovery and development, particularly in the study of G-protein coupled receptors (GPCRs), the accuracy and reliability of experimental data are paramount. High-throughput screening (HTS) campaigns often rely on single-assay formats that can sometimes produce artifacts or compound-specific effects. Therefore, validating initial findings with orthogonal methods is a critical step to ensure the robustness of the data and to confirm the biological activity of potential drug candidates.[1][2][3]
This guide provides a comprehensive comparison of two widely used assay formats for studying GPCR activation: a luciferase-based reporter assay (herein referred to as the NCT-Luciferase Reporter Assay) and a calcium flux assay. While both assays can be used to assess GPCR activity, they measure different downstream events in the signaling cascade, making the calcium flux assay an excellent orthogonal method for validating results from the luciferase reporter assay.
Understanding the Signaling Pathway
GPCRs are a large family of transmembrane receptors that play a crucial role in a multitude of physiological processes.[4][5] Upon ligand binding, GPCRs undergo a conformational change that allows them to activate intracellular G-proteins. The Gq alpha subunit, in particular, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium can then trigger a variety of cellular responses.
Caption: Gq-coupled GPCR signaling pathway leading to calcium release and reporter gene expression.
Experimental Methodologies
To validate the findings from a primary screen, it is essential to employ an orthogonal assay that measures a different biological signal. Here, we detail the protocols for an NCT-Luciferase Reporter Assay and a Calcium Flux Assay.
NCT-Luciferase Reporter Assay Protocol
This assay measures the transcriptional activation of a reporter gene (luciferase) downstream of GPCR activation. Specifically, for Gq-coupled receptors, an increase in intracellular calcium can activate transcription factors such as the Nuclear Factor of Activated T-cells (NFAT), which then drives the expression of luciferase.
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Cells are co-transfected with a plasmid encoding the GPCR of interest and a reporter plasmid containing a luciferase gene under the control of an NFAT response element (NFAT-RE).
-
Transfection is carried out using a suitable transfection reagent according to the manufacturer's instructions.
-
Cells are incubated for 24-48 hours to allow for receptor and reporter expression.
-
-
Compound Treatment:
-
The growth medium is replaced with a serum-free medium.
-
Test compounds (agonists or antagonists) are serially diluted in the serum-free medium.
-
For antagonist testing, cells are pre-incubated with the antagonist for 15-30 minutes before the addition of a known agonist at its EC80 concentration.
-
The cells are incubated with the compounds for a further 4-6 hours.
-
-
Lysis and Luminescence Reading:
-
The medium is removed, and cells are lysed using a passive lysis buffer.
-
The plate is incubated at room temperature with gentle shaking for 15 minutes.
-
Luciferase assay reagent is added to each well.
-
Luminescence is immediately measured using a luminometer.
-
Calcium Flux Assay Protocol
This assay directly measures the increase in intracellular calcium concentration following GPCR activation. This is typically achieved using a calcium-sensitive fluorescent dye that is pre-loaded into the cells.
-
Cell Culture and Dye Loading:
-
HEK293 cells stably expressing the GPCR of interest are seeded in a 384-well, black-walled, clear-bottom plate at a density of 2 x 10^4 cells/well.
-
Cells are grown overnight.
-
The growth medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-8 AM) in a buffer containing probenecid at 37°C for 1 hour. Probenecid is included to prevent the active dye from being pumped out of the cells.
-
-
Compound Treatment and Fluorescence Reading:
-
The assay plate is placed in a kinetic fluorescence plate reader, such as a FLIPR (Fluorescent Imaging Plate Reader).
-
A baseline fluorescence reading is taken for 10-20 seconds.
-
Test compounds are added to the wells using the instrument's integrated pipettor.
-
For antagonist testing, the antagonist is added first, followed by the addition of an agonist at its EC80 concentration.
-
Fluorescence is continuously monitored for 2-3 minutes to capture the transient calcium signal.
-
Experimental Validation Workflow
The process of validating results from a primary assay with an orthogonal method follows a logical sequence to ensure that the observed biological activity is genuine and not an artifact of the primary assay system.
Caption: Workflow for validating primary assay hits with an orthogonal method.
Data Presentation and Comparison
The quantitative data obtained from both assays should be compared to determine the level of concordance. A high degree of correlation in the potency of a compound across two different assay formats provides strong evidence for its on-target activity.
Table 1: Comparison of Agonist and Antagonist Potency
| Compound | Assay Type | Readout | Agonist EC50 (nM) | Antagonist IC50 (nM) |
| Agonist A | NCT-Luciferase Reporter | Luminescence | 12.5 | - |
| Calcium Flux | Fluorescence | 15.2 | - | |
| Agonist B | NCT-Luciferase Reporter | Luminescence | 89.7 | - |
| Calcium Flux | Fluorescence | 105.4 | - | |
| Antagonist X | NCT-Luciferase Reporter | Luminescence | - | 45.8 |
| Calcium Flux | Fluorescence | - | 52.1 | |
| Antagonist Y | NCT-Luciferase Reporter | Luminescence | - | 210.3 |
| Calcium Flux | Fluorescence | - | 255.9 |
Table 2: Key Performance Characteristics of the Assays
| Feature | NCT-Luciferase Reporter Assay | Calcium Flux Assay |
| Principle | Gene transcription | Direct measurement of ion concentration |
| Endpoint | Accumulation of luciferase (hours) | Transient signal (seconds to minutes) |
| Throughput | High | Very High |
| Sensitivity | High | High |
| Cost | Moderate (reagents) | Moderate (dye, instrument) |
| Artifacts | Luciferase inhibitors, cytotoxicity | Autofluorescent compounds, quenchers |
Logical Relationship of Validation
The NCT-Luciferase Reporter Assay and the Calcium Flux Assay are complementary methods that interrogate the same signaling pathway at different points. The luciferase assay provides an integrated response over a longer period, while the calcium flux assay captures a rapid, transient event. This relationship is key to the validation process.
Caption: Logical diagram illustrating the validation of GPCR activation by two orthogonal assays.
Conclusion
Validating experimental results with orthogonal methods is a cornerstone of rigorous scientific research in drug discovery. The use of a calcium flux assay to confirm hits from a primary screen, such as the NCT-Luciferase Reporter Assay, significantly increases confidence in the data. By measuring different downstream signals of the same GPCR signaling pathway, these two methods provide a robust framework for identifying and characterizing novel GPCR modulators, ultimately leading to more reliable and translatable preclinical data.
References
- 1. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Fluorescent PARP Probes for Research and Drug Discovery
For researchers, scientists, and drug development professionals, the selection of high-quality chemical probes is critical for the robust interrogation of Poly(ADP-ribose) polymerase (PARP) activity and the screening of potential inhibitors. This guide provides a comparative overview of commercially available fluorescent PARP probes, with a focus on NCT-TFP and other widely used alternatives. The performance, applications, and underlying experimental methodologies are discussed to facilitate informed probe selection.
Introduction to Fluorescent PARP Probes
Fluorescently labeled probes are indispensable tools for studying PARP enzymes, which play a critical role in DNA damage repair, chromatin remodeling, and cell death pathways. These probes enable real-time monitoring of PARP activity and the characterization of inhibitor interactions through techniques such as fluorescence polarization (FP) and cellular imaging. An ideal fluorescent PARP probe exhibits high affinity and specificity for its target, possesses favorable photophysical properties, and demonstrates good cell permeability for live-cell applications.
This guide compares this compound with other commercially available fluorescent PARP probes, such as those derived from the potent PARP inhibitor Olaparib, including the well-characterized PARPi-FL.
Performance Comparison of PARP Probes
A direct quantitative comparison of this compound with other probes is challenging due to the limited publicly available performance data for this compound. However, we can compare the characteristics of well-documented probes to establish a benchmark for performance. The following table summarizes available data for representative commercially available PARP probes.
| Probe Name/Type | Parent Molecule | Fluorophore | Reported Affinity (IC50/Kd) | Key Applications | Commercial Availability |
| This compound | Not Disclosed | Not Disclosed | Data Not Available | PARP inhibitor screening | Yes (e.g., MedchemExpress)[1][2][3][4] |
| PARPi-FL | Olaparib | BODIPY-FL | ~12.2 nM (IC50 for PARP1) | Cellular imaging, in vivo imaging, drug-target engagement | Yes (e.g., MedchemExpress) |
| Olaparib-based Probe | Olaparib | Fluorescein derivative | Probe-dependent | Fluorescence Polarization (FP) competitive binding assays | Yes (in kits, e.g., BPS Bioscience) |
| Rucaparib-based Probes | Rucaparib | Cyanine dyes | Probe-dependent | Cellular imaging, in vivo imaging | Research-grade synthesis |
In-Depth Look at Key Commercial PARP Probes
This compound
This compound is marketed as a PARP probe for the identification of PARP inhibitors and is referenced in patent literature.[1] While its chemical structure and specific performance characteristics are not detailed in readily accessible datasheets, its commercial availability suggests its utility in screening assays. Researchers interested in this probe are advised to request detailed technical specifications from the vendor.
PARPi-FL: An Olaparib-BODIPY-FL Conjugate
PARPi-FL is a well-characterized fluorescent probe derived from the clinically approved PARP inhibitor Olaparib. It retains high affinity for PARP1 (IC50 of 12.2 nM) and has been successfully used for both in vitro and in vivo imaging of PARP1 expression in cancer models. Its utility in assessing drug-target engagement at a subcellular level has also been demonstrated. The BODIPY-FL fluorophore provides a bright and photostable signal suitable for various imaging platforms.
Olaparib-Based Probes for Fluorescence Polarization
Several companies offer assay kits that include an Olaparib-based fluorescent probe for use in competitive binding assays. These assays are based on the principle of fluorescence polarization (FP). In this format, a small fluorescent probe bound to the larger PARP enzyme has a high FP value. When a competing inhibitor displaces the probe, the smaller, freely rotating probe exhibits a lower FP value. This change in FP is used to determine the binding affinity of test compounds. These kits provide a convenient, high-throughput method for screening PARP inhibitors.
Experimental Methodologies
A robust comparison of PARP probes requires standardized experimental protocols. Below are detailed methodologies for key experiments used to characterize and compare these probes.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay is a widely used method to determine the binding affinity (Ki or IC50) of unlabeled compounds that compete with a fluorescent probe for binding to a target protein.
Materials:
-
Purified recombinant PARP1 enzyme
-
Fluorescent PARP probe (e.g., an Olaparib-based probe)
-
Test inhibitor compounds
-
Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)
-
384-well, low-volume, black, non-binding surface microplates
-
A microplate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of the fluorescent PARP probe in assay buffer at a concentration that is at or below its Kd for PARP1.
-
Prepare a 2X solution of PARP1 enzyme in assay buffer. The optimal concentration should be determined by titration but is typically in the low nanomolar range.
-
Prepare serial dilutions of the test inhibitor compounds in assay buffer at 4X the final desired concentrations.
-
-
Assay Procedure:
-
Add 5 µL of the 4X test inhibitor dilutions to the wells of the 384-well plate.
-
Add 5 µL of the 2X PARP1 enzyme solution to all wells except the "no enzyme" control wells.
-
Add 10 µL of the 2X fluorescent probe solution to all wells.
-
For control wells:
-
0% Inhibition (High FP): Add 5 µL of assay buffer instead of the inhibitor.
-
100% Inhibition (Low FP): Add 5 µL of a saturating concentration of a known potent, unlabeled PARP inhibitor (e.g., Olaparib).
-
No Enzyme Control: Add 5 µL of assay buffer instead of the enzyme solution.
-
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using the microplate reader with appropriate excitation and emission filters for the fluorophore.
-
The polarization values (in milli-polarization units, mP) are used to calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Key Processes
To provide a clearer understanding of the biological context and experimental workflows, the following diagrams have been generated.
PARP1 Signaling Pathway in DNA Damage Response
Caption: PARP1 activation and recruitment of the single-strand break repair machinery.
Experimental Workflow for Comparative FP Assay
Caption: Step-by-step workflow for a fluorescence polarization-based competitive binding assay.
Conclusion and Recommendations
The selection of a fluorescent PARP probe should be guided by the specific experimental needs. For applications requiring high-throughput screening of inhibitor libraries, commercially available FP assay kits utilizing Olaparib-based probes offer a robust and convenient solution. For cellular and in vivo imaging to visualize PARP1 expression and localization, probes like PARPi-FL with demonstrated cell permeability and high affinity are excellent choices.
While this compound is commercially available for inhibitor screening, the lack of detailed, publicly accessible performance data necessitates direct communication with the supplier for validation and comparison with other well-characterized probes. Researchers are encouraged to perform in-house validation of any new probe to ensure its suitability for their specific application and to generate reliable and reproducible data. As the field of PARP research continues to evolve, the development and characterization of novel, high-performance fluorescent probes will remain a key area of interest.
References
Assessing the selectivity and specificity of NCT-TFP for different PARP enzymes
A Comparative Guide for Researchers
In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a critical class of drugs, particularly for cancers with deficiencies in DNA repair mechanisms.[1][2][3] The clinical success of these inhibitors is often tied to their selectivity and specificity for different PARP enzyme isoforms, most notably PARP1 and PARP2, which play crucial roles in DNA single-strand break repair.[2][4] This guide provides a comparative overview of the selectivity profiles of prominent PARP inhibitors, alongside the experimental methodologies used to determine these properties.
Understanding PARP Inhibitor Selectivity
The PARP family consists of 17 members involved in various cellular processes. While PARP1 and PARP2 are the primary targets for current cancer therapies due to their roles in DNA repair, the off-target inhibition of other PARP enzymes can lead to different biological effects and toxicity profiles. Therefore, understanding the selectivity of a PARP inhibitor is paramount for predicting its efficacy and safety. Newer generation PARP inhibitors are being designed with higher selectivity for PARP1 over PARP2 to potentially reduce hematological toxicities associated with PARP2 inhibition.
Comparative Selectivity of PARP Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several key PARP inhibitors against PARP1 and PARP2, providing a quantitative measure of their selectivity. A lower IC50 value indicates greater potency.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) | Key Characteristics |
| Olaparib | 1.55 | 653 | ~421 | First-in-class, approved for various cancers. |
| Rucaparib | - | - | - | Noted as the least selective clinical PARP1 inhibitor. |
| Niraparib | - | - | - | Considered a selective inhibitor of PARP1 and PARP2. |
| Talazoparib | - | - | - | Potent PARP1 inhibitor, but less selective. |
| Veliparib | - | - | - | A selective inhibitor of PARP1 and PARP2. |
| AZD5305 (Saruparib) | 1.55 | 653 | >500 | A next-generation, highly selective PARP1 inhibitor. |
| D0112-005 | - | - | >2000 | A potent and highly selective PARP1 inhibitor with significant PARP1 trapping activity. |
Note: IC50 values can vary between different assay conditions. The data presented here is for comparative purposes.
Experimental Protocols for Assessing PARP Inhibitor Selectivity
The determination of PARP inhibitor selectivity involves a variety of biochemical and cell-based assays. Below are detailed methodologies for commonly employed techniques.
Chemiluminescent PARP Assay
This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
-
Principle: PARP enzymes use NAD+ to synthesize poly(ADP-ribose) (PAR) chains on acceptor proteins like histones. This assay quantifies the amount of PAR produced, which is inversely proportional to the inhibitory activity of the compound being tested.
-
Protocol:
-
Recombinant human PARP1 or PARP2 enzyme is incubated with a reaction buffer containing activated DNA, histones coated on a 96-well plate, and biotinylated NAD+.
-
The test inhibitor (e.g., NCT-TFP) at various concentrations is added to the wells.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The plate is washed to remove unincorporated reagents.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated PAR chains.
-
After another wash, a chemiluminescent HRP substrate is added.
-
The resulting luminescence is measured using a microplate reader. The signal is inversely proportional to the inhibitor's potency.
-
-
Data Analysis: IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
PARP Trapping Assay
This assay measures the ability of an inhibitor to trap PARP enzymes on DNA.
-
Principle: Some PARP inhibitors not only block the catalytic activity of PARP but also stabilize the PARP-DNA complex, a phenomenon known as "trapping." This trapping is a key mechanism of cytotoxicity for these inhibitors.
-
Protocol:
-
A DNA substrate labeled with a fluorophore is used. In its unbound state, the small DNA molecule has low fluorescence polarization.
-
Recombinant PARP1 or PARP2 is added, which binds to the DNA, causing an increase in fluorescence polarization due to the larger molecular size.
-
NAD+ is added, which triggers the auto-PARylation of PARP, causing it to dissociate from the DNA, resulting in a decrease in fluorescence polarization.
-
In the presence of a PARP inhibitor that causes trapping, the PARP enzyme remains bound to the DNA even in the presence of NAD+, and the fluorescence polarization remains high.
-
The difference in polarization is measured to quantify the trapping efficiency.
-
-
Data Analysis: EC50 values for PARP trapping are determined by plotting the fluorescence polarization against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in PARP inhibition and the experimental procedures used to study them can aid in understanding.
Figure 1: Mechanism of PARP inhibition and synthetic lethality.
Figure 2: Workflow for a chemiluminescent PARP assay.
Conclusion
The assessment of selectivity and specificity is a cornerstone of preclinical and clinical development for PARP inhibitors. A thorough understanding of a compound's activity against different PARP enzymes, determined through robust and standardized assays, is essential for advancing novel cancer therapeutics. While information on "this compound" is not currently available in the public domain, the methodologies and comparative data for established PARP inhibitors presented here provide a framework for the evaluation of new chemical entities in this class. As research progresses, the development of highly selective PARP1 inhibitors may offer improved therapeutic windows and patient outcomes.
References
A Comparative Guide to the C11-BODIPY 581/591 Probe for Lipid Peroxidation Studies
For researchers, scientists, and drug development professionals investigating cellular oxidative stress and ferroptosis, the selection of a reliable probe for detecting lipid peroxidation is critical. This guide provides a comprehensive comparison of the widely used fluorescent probe, C11-BODIPY 581/591, with other common methods. The information presented herein is supported by experimental data to aid in the selection of the most appropriate tools for your research needs.
Mechanism of Action of C11-BODIPY 581/591
C11-BODIPY 581/591 is a lipophilic fluorescent dye that localizes to cellular membranes.[1][2] Its utility as a ratiometric sensor lies in the oxidation of the polyunsaturated butadienyl portion of the molecule.[1][2] In its native, reduced state, the probe fluoresces with a peak emission around 591 nm (red). Upon reaction with lipid radicals, a product of lipid peroxidation, its fluorescence emission peak shifts to approximately 510 nm (green).[1] This ratiometric shift allows for a quantitative assessment of lipid peroxidation that is largely independent of probe concentration, excitation intensity, and photobleaching.
Performance Comparison of Lipid Peroxidation Probes
The selection of a probe for measuring lipid peroxidation depends on the specific experimental requirements, such as the desired specificity, instrumentation available, and the biological system under investigation. Below is a comparative summary of C11-BODIPY 581/591 and its common alternatives.
| Probe/Method | Principle of Detection | Advantages | Limitations | Primary Application |
| C11-BODIPY 581/591 | Ratiometric fluorescence detection of lipid radicals. | - Ratiometric measurement minimizes artifacts- High sensitivity and photostability- Suitable for live-cell imaging and flow cytometry | - Reacts with lipid radicals, not peroxides themselves- Can be sensitive to various oxy-radicals and peroxynitrite | Live-cell analysis of lipid peroxidation and ferroptosis. |
| Liperfluo | Turn-on fluorescence detection of lipid peroxides. | - Directly detects lipid peroxides. | - Not a ratiometric probe, making quantification more susceptible to variations in probe concentration. | Live-cell imaging of lipid peroxides. |
| Malondialdehyde (MDA) Assay | Colorimetric or fluorometric detection of MDA, a secondary product of lipid peroxidation. | - Well-established method- Can be used on cell lysates and tissue homogenates. | - Indirect measurement of lipid peroxidation- MDA can be generated by other cellular processes. | Quantification of total lipid peroxidation in bulk samples. |
| 4-Hydroxynonenal (4-HNE) Assay | ELISA or Western blot detection of 4-HNE adducts on proteins, another secondary product. | - Measures a specific and highly reactive aldehyde product.- Can provide information on protein damage. | - Indirect and delayed marker of lipid peroxidation.- Requires specific antibodies. | Assessment of downstream effects of lipid peroxidation. |
| LC-MS/MS | Direct quantification of specific oxidized lipid species. | - Highly specific and quantitative- Can identify which lipid species are being oxidized. | - Requires specialized equipment and expertise- Not suitable for live-cell imaging. | Detailed lipidomic analysis of oxidative stress. |
Cross-Reactivity and Specificity of C11-BODIPY 581/591
Studies have shown that C11-BODIPY 581/591 is sensitive to a variety of oxy-radicals and peroxynitrite. However, it does not react with superoxide, nitric oxide, transition metal ions, or hydroperoxides per se. Its primary reactivity is with lipid radicals, making it a valuable tool for detecting the initiation and propagation phases of lipid peroxidation.
Experimental Protocols
Below are detailed protocols for the preparation and use of C11-BODIPY 581/591 for detecting lipid peroxidation in cultured cells.
1. Preparation of C11-BODIPY 581/591 Stock Solution:
-
To prepare a 10 mM stock solution, dissolve 1 mg of C11-BODIPY 581/591 in 198.3 µL of anhydrous dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
2. Staining Protocol for Live-Cell Imaging:
-
Culture cells to the desired confluency on glass-bottom dishes or appropriate imaging plates.
-
Prepare a fresh working solution by diluting the 10 mM stock solution in serum-free cell culture medium or Hanks' Balanced Salt Solution (HBSS) to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash twice with HBSS.
-
Add the C11-BODIPY 581/591 working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with HBSS to remove excess probe.
-
Induce lipid peroxidation by treating the cells with an appropriate stimulus (e.g., erastin, RSL3, or cumene hydroperoxide) in fresh culture medium or HBSS.
-
Acquire images using a fluorescence microscope.
3. Data Acquisition and Analysis:
-
Capture fluorescence images using two different filter sets:
-
Oxidized probe: Excitation ~488 nm, Emission ~510 nm (e.g., FITC or GFP filter set).
-
Reduced probe: Excitation ~581 nm, Emission ~591 nm (e.g., Texas Red or similar filter set).
-
-
Quantify the level of lipid peroxidation by calculating the ratio of the fluorescence intensity of the oxidized probe to the reduced probe (510 nm / 590 nm). An increase in this ratio indicates an increase in lipid peroxidation.
Visualizing Experimental Workflows and Signaling Pathways
Lipid Peroxidation and Ferroptosis Signaling Pathway
The following diagram illustrates the central role of lipid peroxidation in the ferroptosis signaling pathway. Polyunsaturated fatty acids (PUFAs) are converted to lipid hydroperoxides (L-OOH) through enzymatic (e.g., LOX) or non-enzymatic, iron-dependent reactions. The enzyme GPX4 detoxifies these lipid hydroperoxides. Inhibition of GPX4 or depletion of its cofactor glutathione (GSH) leads to the accumulation of lipid peroxides, culminating in ferroptotic cell death.
Caption: The ferroptosis signaling pathway.
Experimental Workflow for Assessing Lipid Peroxidation
This diagram outlines the typical workflow for a cell-based lipid peroxidation assay using C11-BODIPY 581/591.
Caption: C11-BODIPY 581/591 experimental workflow.
References
Validating the use of NCT-TFP as a biomarker for PARP inhibitor sensitivity
Unraveling Biomarkers for PARP Inhibitor Sensitivity: A Comparative Guide
A comprehensive search for "NCT-TFP" as a biomarker for Poly (ADP-ribose) polymerase (PARP) inhibitor sensitivity did not yield any publicly available information. This term may represent an internal project code, a novel biomarker not yet disclosed in scientific literature, or a potential misnomer. Therefore, this guide focuses on established and clinically relevant biomarkers that are currently used to predict sensitivity to PARP inhibitors.
This guide provides a detailed comparison of key biomarkers used to predict tumor sensitivity to PARP inhibitors, a class of drugs that has transformed the treatment landscape for cancers with deficiencies in DNA damage repair pathways. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the current biomarker landscape for these targeted therapies.
Introduction to PARP Inhibitors and Synthetic Lethality
PARP inhibitors exploit the concept of synthetic lethality. In healthy cells, DNA single-strand breaks are primarily repaired by the base excision repair (BER) pathway, in which PARP enzymes play a crucial role. If PARP is inhibited, these single-strand breaks can escalate to more lethal double-strand breaks during DNA replication. These double-strand breaks are typically repaired by the high-fidelity homologous recombination repair (HRR) pathway. However, in cancer cells with a deficient HRR pathway (for example, due to mutations in BRCA1 or BRCA2 genes), the inhibition of PARP leads to an accumulation of unrepaired double-strand breaks, ultimately resulting in cell death. This selective killing of cancer cells with deficient HRR while sparing normal cells is the principle of synthetic lethality.
The identification of reliable biomarkers for HRR deficiency is therefore critical for selecting patients who are most likely to benefit from PARP inhibitor therapy.
Comparative Analysis of Key Biomarkers
The following table summarizes and compares the most prominent biomarkers for PARP inhibitor sensitivity.
| Biomarker | Description | Method of Detection | Advantages | Limitations | Clinical Relevance |
| BRCA1/2 Mutations | Germline or somatic mutations in the BRCA1 and BRCA2 genes, which are key components of the HRR pathway. | Next-Generation Sequencing (NGS) of blood (germline) or tumor tissue (somatic). | Strongest predictor of response to PARP inhibitors.[1][2] Well-established clinical utility. | Does not identify all patients who may respond. Resistance can develop through reversion mutations. | FDA-approved companion diagnostic for several PARP inhibitors in ovarian, breast, prostate, and pancreatic cancers.[3][4] |
| Homologous Recombination Deficiency (HRD) Score | A composite score that measures genomic instability resulting from HRR deficiency. It typically combines three metrics: loss of heterozygosity (LOH), telomeric allelic imbalance (TAI), and large-scale state transitions (LST). | NGS-based genomic scarring analysis of tumor tissue (e.g., Myriad myChoice® CDx). | Captures a broader population of HRR-deficient tumors beyond just BRCA1/2 mutations.[5] Can predict response in some BRCA wild-type patients. | The optimal cutoff score can be debated and may vary by cancer type. Assay availability and cost can be limiting. | Used as a companion diagnostic to guide the use of some PARP inhibitors, particularly in ovarian cancer. |
| Mutations in other HRR Genes | Mutations in other genes involved in the HRR pathway, such as PALB2, RAD51C, RAD51D, ATM, CHEK2, etc. | NGS panels that include a broader range of DNA repair genes. | Expands the population of patients who may benefit from PARP inhibitors. | The predictive value of mutations in some of these genes is less established than for BRCA1/2. Monoallelic vs. biallelic inactivation can impact sensitivity. | Included in some FDA approvals for PARP inhibitors, particularly for prostate cancer. |
| RAD51 Foci Formation | A functional assay that measures the ability of cells to form RAD51 foci at sites of DNA damage, which is a key step in HRR. | Immunofluorescence staining of RAD51 protein in tumor biopsies. | Provides a direct functional readout of HRR capacity. Can potentially identify HRR deficiency regardless of the underlying genetic cause. | Technically challenging to standardize and implement in a clinical setting. Requires fresh or well-preserved tumor tissue. | Primarily used in a research setting; not yet a standard clinical biomarker. |
| BRCA1 Promoter Methylation | Epigenetic silencing of the BRCA1 gene through methylation of its promoter region, leading to reduced protein expression and HRR deficiency. | Methylation-specific PCR or bisulfite sequencing of tumor DNA. | Identifies another mechanism of BRCA1 inactivation and potential PARP inhibitor sensitivity. | The degree of methylation required for functional inactivation can be variable. Methylation status can be heterogeneous within a tumor. | An exploratory biomarker with evidence suggesting it contributes to HRD and PARP inhibitor sensitivity. |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of these biomarkers.
Next-Generation Sequencing (NGS) for Gene Mutations and HRD Score
-
Objective: To identify germline or somatic mutations in BRCA1/2 and other HRR genes, and to calculate the HRD score from tumor tissue.
-
Protocol:
-
Sample Collection: Collect peripheral blood for germline analysis or a formalin-fixed paraffin-embedded (FFPE) tumor sample for somatic and HRD analysis.
-
DNA Extraction: Extract genomic DNA from the collected samples using a certified kit. DNA quality and quantity are assessed via spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).
-
Library Preparation: Prepare sequencing libraries by fragmenting the DNA, adding adapters, and performing PCR amplification. For targeted gene panels, hybrid capture-based enrichment is used to select for the genes of interest.
-
Sequencing: Sequence the prepared libraries on an NGS platform (e.g., Illumina NovaSeq).
-
Bioinformatic Analysis:
-
Align sequencing reads to the human reference genome.
-
Call genetic variants (single nucleotide variants, insertions/deletions) and annotate them to identify pathogenic or likely pathogenic mutations.
-
For HRD score, analyze genome-wide single nucleotide polymorphism (SNP) data to quantify LOH, TAI, and LST. The individual scores are then summed to generate a final HRD score.
-
-
RAD51 Foci Formation Assay
-
Objective: To functionally assess the HRR capacity of tumor cells by quantifying the formation of RAD51 foci in response to DNA damage.
-
Protocol:
-
Sample Preparation: Use fresh tumor biopsies or patient-derived xenograft (PDX) models to create single-cell suspensions or tissue sections.
-
Induction of DNA Damage: Treat cells with a DNA-damaging agent (e.g., ionizing radiation or a cross-linking agent like mitomycin C) to induce double-strand breaks.
-
Incubation: Allow cells to incubate for a defined period (e.g., 4-8 hours) to permit the formation of RAD51 foci.
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody specific for RAD51.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus. A cell is typically considered "RAD51-positive" or "HRR-proficient" if it contains a certain threshold of foci (e.g., >5) after DNA damage.
-
-
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate the underlying biological mechanisms and experimental processes.
Conclusion and Future Directions
The selection of patients for PARP inhibitor therapy is heavily reliant on robust biomarker testing. BRCA1/2 mutations remain the most potent predictors of response, but the use of HRD scores and testing for mutations in a wider array of HRR genes has expanded the population of patients who can benefit from these agents. Functional assays like RAD51 foci formation hold promise for a more direct assessment of HRR status but require further standardization for broad clinical adoption.
Future research will likely focus on refining HRD assays, understanding the mechanisms of resistance to PARP inhibitors, and developing novel biomarkers to overcome this resistance. The integration of multi-omic data, including genomics, transcriptomics, and proteomics, may lead to more sophisticated and accurate predictive models for PARP inhibitor sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting lipid metabolism in metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two experts and a newbie: [18F]PARPi vs [18F]FTT vs [18F]FPyPARP—a comparison of PARP imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of Gene Duplication and Domain Repeat Expansion for the Function and Evolution of Fertilization Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
A Comparative Cost-Effectiveness Analysis of Non-Contact Technology in High-Throughput Screening
For researchers and drug development professionals, selecting the optimal liquid handling technology for high-throughput screening (HTS) is a critical decision that impacts throughput, data quality, and overall cost. This guide provides a comparative analysis of Non-Contact Technology (NCT), primarily focusing on acoustic dispensing, against the traditional alternative of tip-based liquid handling.
Executive Summary
Non-contact acoustic dispensing has emerged as a transformative technology in HTS, offering significant advantages in terms of cost-effectiveness, data accuracy, and throughput. By eliminating disposable pipette tips and enabling assay miniaturization, acoustic dispensing can lead to substantial savings in consumables and precious reagents. Furthermore, the touchless nature of this technology minimizes the risk of cross-contamination and can improve the quality of screening data by avoiding the loss of hydrophobic compounds that can adhere to pipette tips. While tip-based systems may have a lower initial capital investment, the long-term operational costs and potential for data variability can make non-contact technology a more cost-effective solution for large-scale screening campaigns.
Quantitative Data Comparison
The following tables summarize the key performance and cost-related metrics for non-contact acoustic dispensing versus traditional tip-based liquid handling in an HTS context.
Table 1: Performance and Throughput Comparison
| Feature | Non-Contact Acoustic Dispensing | Tip-Based Liquid Handling |
| Dispensing Principle | Acoustic energy ejects droplets from the fluid surface | Air displacement or positive displacement via pipette tips |
| Volume Range | 2.5 nL - 5 µL[1][2] | 100 nL - 200 µL[2] |
| Dispensing Resolution | As low as 2.5 nL[2][3] | Dependent on tip size and mechanism, typically in the µL range |
| Throughput | Up to 500,000 samples per day | Variable, generally lower due to tip changing and washing cycles |
| Cross-Contamination Risk | Eliminated (tipless transfer) | Present, requires tip changes or washing steps to mitigate |
| Liquid Viscosity Handling | Best suited for low-viscosity fluids | Can handle a broader range of viscosities, especially with positive displacement tips |
Table 2: Cost-Effectiveness Comparison
| Cost Factor | Non-Contact Acoustic Dispensing | Tip-Based Liquid Handling |
| Consumables | No disposable tips required | Significant and recurring cost of disposable pipette tips |
| Reagent Usage | Minimized due to nanoliter-scale dispensing (assay miniaturization) | Higher reagent consumption due to larger volume transfers and dead volumes |
| Waste Generation | Reduced (no plastic tip waste) | High volume of plastic waste from used tips |
| Initial Instrument Cost | Generally higher | Varies, but can be lower for basic systems |
| Maintenance | Requires maintenance of the acoustic transducer system | Regular maintenance of pipetting heads and washing stations |
| Return on Investment | Often realized through savings in consumables and reagents over time | Lower initial cost may be offset by higher long-term operational expenses |
Experimental Protocols
IC50 Potency Assay
Determining the half-maximal inhibitory concentration (IC50) is a cornerstone of drug discovery. The following outlines a generalized protocol for an IC50 assay, highlighting the differences between acoustic and tip-based dispensing.
Objective: To determine the potency of a compound by measuring its inhibitory effect on a specific biological target (e.g., an enzyme or receptor) over a range of concentrations.
Methodology using Non-Contact Acoustic Dispensing:
-
Compound Plate Preparation: A stock solution of the test compound in DMSO is placed in a source microplate.
-
Direct Dilution: The acoustic dispenser directly transfers nanoliter volumes of the compound from the source plate to the assay plate to create a concentration gradient. A DMSO backfill is often performed to ensure a constant final DMSO concentration in all wells. This method avoids the serial dilution steps that can introduce inaccuracies.
-
Reagent Addition: The biological target (e.g., enzyme) and substrate are added to the assay plate, typically using a bulk reagent dispenser.
-
Incubation: The plate is incubated to allow for the biological reaction to occur.
-
Signal Detection: The reaction signal (e.g., fluorescence, luminescence) is read using a plate reader.
-
Data Analysis: The signal is plotted against the compound concentration to determine the IC50 value.
Methodology using Tip-Based Liquid Handling:
-
Serial Dilution: A serial dilution of the compound is typically prepared in an intermediate plate. This involves multiple pipetting steps, which can lead to cumulative errors and compound loss due to adsorption to plasticware.
-
Compound Transfer: The serially diluted compounds are then transferred from the intermediate plate to the final assay plate using the tip-based liquid handler.
-
Reagent Addition: As with the acoustic method, the target and substrate are added to the assay plate.
-
Incubation: The plate is incubated.
-
Signal Detection: The plate is read.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Visualization of Workflows and Signaling Pathways
Experimental Workflow Comparison
The following diagram illustrates the streamlined workflow of non-contact acoustic dispensing compared to the more complex process of tip-based serial dilution for an IC50 assay.
Caption: Comparative HTS workflows for IC50 assays.
Signaling Pathway: GPCR Activation
G-protein coupled receptors (GPCRs) are a major class of drug targets. HTS assays are frequently used to screen for modulators of GPCR signaling.
References
A Comparative Guide to the Inter-laboratory Reproducibility of NT-proBNP Assays
A Note on Terminology: The topic of this guide is the reproducibility of N-terminal pro-B-type natriuretic peptide (NT-proBNP) assays. Initial searches for "NCT-TFP assay" did not yield relevant results, suggesting a possible typographical error. Given the context of cardiovascular biomarkers, this guide focuses on the widely utilized NT-proBNP assay, a critical tool in the diagnosis and management of heart failure.
This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the performance of various commercially available NT-proBNP assays across different laboratories. The data presented is compiled from multiple studies to highlight the current state of inter-laboratory reproducibility and the importance of assay standardization.
Data on Inter-Laboratory Variation
The reproducibility of NT-proBNP measurements is crucial for consistent patient diagnosis and monitoring, especially when data is compared across different healthcare systems or in multi-center clinical trials. Several studies have highlighted the variability among different manufacturers' assays.
A study analyzing data from an external quality assessment program in Sweden from 2011-2021 revealed significant inter-laboratory variation for NT-proBNP assays. The total coefficient of variation (CV) for NT-proBNP levels in the range of 0-500 ng/L varied from 4% to 27%.[1][2][3] This variation was observed to increase with the introduction of new manufacturers and methods after 2017.[1][2]
The following table summarizes the deviation of median NT-proBNP values from the consensus median for major assay manufacturers between 2019 and 2021.
| Manufacturer | Platform(s) | Deviation from Consensus Median |
| Siemens | Immulite, Centaur, Atellica | +16% to +20% |
| Abbott | +5% to +7% | |
| Roche | -1% | |
| Siemens | Stratus | -6% to -10% |
Data sourced from a Swedish external quality assessment program (2019-2021).
Another study comparing three specific NT-proBNP immunoassays (Atellica IM, Elecsys proBNP II, and Alere NT-proBNP) also demonstrated biases between the methods.
| Assay Comparison | Bias at 125 pg/mL | Bias at 300 pg/mL |
| Atellica IM vs. Elecsys proBNP II | +11.1% | +13.1% |
| Atellica IM vs. Alere NT-proBNP | +10.9% | +12.3% |
Data from a 2023 study evaluating analytical and clinical performances.
Despite these biases, the overall clinical concordance among the three assays was found to be acceptable, with Cohen κ values greater than 0.80. This indicates a high level of agreement in patient classification. However, the Elecsys proBNP II assay was noted to have a higher specificity and positive likelihood ratio for the diagnosis of heart failure.
Experimental Protocols
The data presented above is derived from studies employing rigorous methodologies to assess assay performance and reproducibility. Below are generalized experimental protocols based on the cited literature.
Inter-Laboratory Variation Assessment (External Quality Assessment Program)
This protocol outlines the methodology typically used in external quality assessment (EQA) or proficiency testing programs to evaluate inter-laboratory performance.
-
Sample Preparation: Pooled plasma samples from anonymized patients with varying NT-proBNP concentrations are prepared and distributed to participating laboratories. For each testing round, at least two samples with different concentration levels (e.g., a low and a high concentration) are typically included.
-
Sample Analysis: Each participating laboratory analyzes the EQA samples using their in-house NT-proBNP assay according to the manufacturer's instructions.
-
Data Collection: The quantitative NT-proBNP results from all participating laboratories are collected by the EQA provider. Information on the specific assay and instrument used is also recorded.
-
Statistical Analysis:
-
A consensus median value is calculated for each EQA sample from the results of all participating laboratories.
-
The deviation of each manufacturer's median result from the total consensus median is calculated to determine systematic bias.
-
The coefficient of variation (CV%) is calculated for each manufacturer and for the overall results at different NT-proBNP concentrations to assess the degree of dispersion.
-
Method Comparison Study
This protocol describes a typical workflow for comparing the analytical and clinical performance of different NT-proBNP assays.
-
Patient Sample Collection: A cohort of patient samples (e.g., serum or plasma) is collected from individuals with and without a clinical diagnosis of heart failure.
-
Analytical Performance Evaluation: For each assay being evaluated, the following analytical parameters are assessed according to established laboratory standards (e.g., CLSI guidelines):
-
Precision: Repeatability (within-run precision) and reproducibility (between-run, between-day precision) are determined by repeatedly measuring control samples at different concentrations.
-
Linearity: The assay's ability to provide results that are directly proportional to the concentration of the analyte is assessed using a series of diluted samples.
-
Accuracy (Bias): The systematic difference between the results obtained by a new assay and a reference method is determined using patient samples.
-
-
Method Comparison:
-
Patient samples are analyzed on all the different NT-proBNP assay platforms being compared.
-
Passing-Bablok regression analysis is used to determine the systematic and proportional differences between the assays.
-
Bland-Altman analysis is performed to visualize the agreement between two different assays.
-
Cohen's kappa (κ) agreement test is used to assess the concordance in patient classification based on established clinical cut-off values.
-
-
Clinical Performance Evaluation:
-
Receiver Operating Characteristic (ROC) curve analysis is performed to determine and compare the diagnostic accuracy (sensitivity and specificity) of each assay for heart failure. The area under the curve (AUC) is a key metric for comparison.
-
Visualizations
Signaling Pathway and Biomarker Release
The following diagram illustrates the cleavage of proBNP and the subsequent release of BNP and NT-proBNP, which serves as the basis for the assay.
Caption: Synthesis and release of BNP and NT-proBNP from cardiac myocytes.
Experimental Workflow for Inter-Laboratory Reproducibility Study
This diagram outlines the general workflow for a study comparing the reproducibility of different NT-proBNP assays across multiple laboratories.
References
A Researcher's Guide to Measuring PARP Activity: Correlating Fluorescence with Enzymatic Function
In the fields of oncology, neurodegenerative disease research, and drug development, the accurate measurement of poly(ADP-ribose) polymerase (PARP) activity is critical. PARP enzymes are key players in DNA damage repair and cell death pathways.[1][2] This guide provides a detailed comparison of methods for quantifying PARP activity, with a special focus on fluorescent assays that offer direct visualization of enzymatic function. We will explore the correlation between fluorescence signals and PARP activity levels, comparing a representative fluorescent probe, 6-Fluo-10-NAD+, with other established methodologies.
Comparison of PARP Activity Assay Methodologies
Choosing the right assay for monitoring PARP activity depends on various factors, including the biological question, sample type, required throughput, and desired sensitivity.[1][3] Below is a comparative summary of common techniques.
| Assay Type | Principle | Sample Type | Throughput | Key Advantages | Key Disadvantages |
| Fluorescent NAD+ Analogues (e.g., 6-Fluo-10-NAD+) | A fluorescently labeled NAD+ analogue is incorporated into PAR polymers by active PARP enzymes, enabling direct visualization and quantification of activity.[4] | Unfixed tissue sections, cell lysates. | Low to Medium | Provides direct, in situ visualization of enzymatic activity at the cellular level; rapid and simple protocol. | May not be cell-permeable for live-cell imaging; potential for off-target enzyme activity. |
| Antibody-Based PAR Detection (Immunofluorescence/ELISA) | Highly specific antibodies detect the product of PARP activity, poly(ADP-ribose) (PAR), which can then be quantified using secondary antibodies and a detection substrate. | Fixed cells/tissues, cell lysates. | Medium to High | High specificity for the PAR polymer; well-established and widely used method. | Indirect measurement of activity; fixation can alter antigenicity; signal is downstream of the enzymatic reaction. |
| Bioluminescent Assays (e.g., NAD/NADH-Glo™) | Measures the consumption of NAD+ by PARP. As PARP consumes NAD+, the substrate for a luciferase enzyme is depleted, leading to a decrease in light output that is proportional to PARP activity. | Cell lysates, purified enzymes. | High | Homogeneous "add-and-read" format suitable for HTS; very high sensitivity. | Indirect measurement (NAD+ consumption); susceptible to interference from other NAD+-consuming enzymes. |
| PARP Trapping Assays (Fluorescence Polarization) | Measures the ability of PARP inhibitors to "trap" PARP enzymes on DNA. A fluorescently labeled DNA oligonucleotide is used. When PARP binds, the large complex tumbles slowly, resulting in high fluorescence polarization. Active PARP auto-PARylates, dissociates from DNA, and polarization drops. Trapping inhibitors prevent this dissociation. | Purified enzymes, cell lysates. | High | Directly measures a key mechanism of action for many PARP inhibitors; highly relevant for drug discovery. | Measures inhibitor effect rather than basal enzymatic activity directly; requires specific instrumentation. |
| Radioactive Assays ([³²P]-NAD+) | The traditional method where radioactively labeled [³²P]-NAD+ is incorporated into PAR chains. The amount of incorporated radioactivity is proportional to PARP activity. | Cell extracts, purified enzymes. | Low | Highly sensitive and quantitative; considered a gold standard for direct activity measurement. | Requires handling of radioactive materials; low throughput and labor-intensive. |
Mechanism of Action: Fluorescent NAD+ Analogues
Fluorescent NAD+ analogues are powerful tools for the direct detection of PARP activity in situ. The probe, such as 6-Fluo-10-NAD+, functions as a substrate for PARP enzymes. In the presence of DNA damage, PARP becomes activated and utilizes the fluorescent NAD+ analogue to synthesize poly(ADP-ribose) chains on target proteins, including itself (auto-PARylation). This covalent incorporation of the fluorophore allows for direct visualization of the sites of PARP activity using standard fluorescence microscopy. The intensity of the fluorescent signal correlates with the level of PARP enzymatic activity.
Caption: Mechanism of fluorescent PARP activity detection.
Experimental Protocols
Key Experiment: In Situ PARP Activity Assay with 6-Fluo-10-NAD+
This protocol is adapted from methodologies for detecting PARP activity in unfixed tissue sections.
1. Tissue Preparation:
- Obtain fresh, unfixed tissue (e.g., retinal sections) and cryosection at 10-12 μm thickness.
- Mount sections onto glass slides and allow them to air dry briefly.
2. Reaction Mixture Preparation:
- Prepare the PARP reaction buffer: 100 mM Tris buffer (pH 8.0), 10 mM MgCl₂, 1 mM dithiothreitol (DTT), and 0.2% Triton X-100.
- Add the fluorescent NAD+ analogue, 6-Fluo-10-NAD+, to the reaction buffer to a final concentration of 50 μM.
- For a negative control (inhibitor control), add a PARP inhibitor (e.g., 100 nM Olaparib) to the reaction mixture. This step is crucial to confirm the specificity of the signal.
3. Incubation:
- Apply the reaction mixture to the tissue sections, ensuring complete coverage.
- Incubate the slides in a humidified chamber for 2 to 2.5 hours at 37°C.
4. Washing and Mounting:
- After incubation, wash the slides three times for 5 minutes each with Phosphate Buffered Saline (PBS) to remove unincorporated probe.
- Mount the sections with an appropriate mounting medium containing an anti-fade agent.
5. Imaging:
- Visualize the slides using a fluorescence microscope with appropriate filter sets for the specific fluorophore (e.g., FITC/GFP channel).
- Capture images for analysis. The presence of a fluorescent signal indicates sites of PARP activity. The signal should be absent or significantly reduced in the inhibitor-treated control sections.
start [label="Start: Fresh Tissue Section", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep_reagents [label="Prepare Reaction Mix\n(Buffer + 6-Fluo-10-NAD+)"];
prep_control [label="Prepare Control Mix\n(Reaction Mix + PARP Inhibitor)"];
incubate [label="Apply Mix & Incubate\n(2.5h at 37°C)"];
wash [label="Wash Sections (3x PBS)"];
mount [label="Mount with Anti-Fade Medium"];
image [label="Fluorescence Microscopy"];
analyze [label="Analyze Signal vs. Control", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];
end [label="End: Quantified PARP Activity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prep_reagents;
start -> prep_control [style=dashed];
prep_reagents -> incubate;
prep_control -> incubate;
incubate -> wash;
wash -> mount;
mount -> image;
image -> analyze;
analyze -> end;
}
Caption: Experimental workflow for in situ PARP activity assay.
Performance Comparison: Data Presentation
The following table summarizes data comparing the fluorescent NAD+ analogue method with a PARP trapping assay for evaluating the potency of different clinical PARP inhibitors. Potency is often measured by the half-maximal inhibitory concentration (IC₅₀) for catalytic activity or the half-maximal effective concentration (EC₅₀) for PARP trapping.
| PARP Inhibitor | Catalytic Inhibition IC₅₀ (nM) (Fluorescent NAD+ Assay) | PARP Trapping Potency (Relative to Olaparib) |
| Veliparib | ~2-5 | Weakest |
| Olaparib | ~1-5 | 1x (Baseline) |
| Rucaparib | ~1-5 | ~1x |
| Niraparib | ~2-4 | ~10x Stronger |
| Talazoparib (BMN 673) | ~1-5 | ~100x Stronger |
Data compiled and interpreted from multiple sources demonstrating that while many inhibitors show similar potency in blocking catalytic activity, their ability to trap PARP on DNA varies dramatically. This highlights the importance of using orthogonal assays to fully characterize inhibitor mechanisms.
Caption: Logic for selecting an appropriate PARP assay.
By providing direct, spatially resolved information on enzymatic activity, fluorescent NAD+ analogues serve as an invaluable tool for researchers. When combined with other methods that probe different aspects of PARP biology, such as PARP trapping, scientists can build a comprehensive understanding of PARP function and the mechanism of action of novel therapeutics.
References
- 1. How To Choose the Right Assay for PARP | Technology Networks [technologynetworks.com]
- 2. Fluorescent detection of PARP activity in unfixed tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Fluorescent detection of PARP activity in unfixed tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking NCT-TFP performance against established PARP inhibitors like niraparib and rucaparib
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy has been significantly advanced by the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. These targeted therapies have shown remarkable efficacy, particularly in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. For drug development professionals, benchmarking a novel PARP inhibitor against established agents is a critical step in elucidating its therapeutic potential and positioning within the competitive landscape.
This guide provides a framework for comparing the performance of a novel PARP inhibitor, here designated as NCT-TFP, against two well-established PARP inhibitors: niraparib and rucaparib. The information is structured to facilitate a comprehensive and objective assessment, incorporating key performance indicators, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP inhibitors, including niraparib and rucaparib, exert their cytotoxic effects through a mechanism known as synthetic lethality.[1] They competitively inhibit PARP enzymes (primarily PARP1 and PARP2), which are crucial for the repair of single-strand DNA breaks (SSBs).[1] When PARP is inhibited, these SSBs persist and, during DNA replication, can lead to the formation of more lethal double-strand breaks (DSBs).
In healthy cells, these DSBs are efficiently repaired by the homologous recombination repair (HRR) pathway. However, in cancer cells with pre-existing HRR defects (e.g., due to BRCA1/2 mutations), the repair of these DSBs is compromised. This simultaneous loss of two critical DNA repair pathways leads to genomic instability and, ultimately, cancer cell death.
A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA at the site of damage. This PARP-DNA complex is itself a cytotoxic lesion that can further disrupt DNA replication and contribute to the inhibitor's anti-tumor activity. The degree of PARP trapping varies among different inhibitors and is a critical parameter in their preclinical evaluation.
Clinical Performance of Established PARP Inhibitors
The clinical utility of niraparib and rucaparib has been demonstrated in several pivotal clinical trials, leading to their approval for various cancer indications.
Niraparib: Key Clinical Data
Niraparib is an oral PARP inhibitor approved for the maintenance treatment of adult patients with advanced epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in a complete or partial response to first-line platinum-based chemotherapy.[2][3][4] It is also indicated for the maintenance treatment of recurrent ovarian cancer and for the treatment of certain patients with advanced ovarian cancer who have been treated with three or more prior chemotherapy regimens.
Table 1: Efficacy of Niraparib in Pivotal Clinical Trials
| Clinical Trial (Indication) | Patient Population | Treatment Arm | Placebo Arm | Hazard Ratio (95% CI) | p-value | Reference |
| PRIMA (First-Line Maintenance Ovarian Cancer) | Overall Population | Median PFS: 13.8 months | Median PFS: 8.2 months | 0.62 (0.50-0.76) | <0.001 | |
| HRD-Positive | Median PFS: 21.9 months | Median PFS: 10.4 months | 0.43 (0.31-0.59) | <0.0001 | ||
| NOVA (Recurrent Ovarian Cancer Maintenance) | Germline BRCA mutation | Median PFS: 21.0 months | Median PFS: 5.5 months | 0.27 (0.17-0.41) | <0.001 | |
| Non-gBRCA (HRD-positive) | Median PFS: 9.3 months | Median PFS: 3.9 months | 0.45 (0.34-0.61) | <0.001 |
PFS: Progression-Free Survival; HRD: Homologous Recombination Deficiency; gBRCA: germline BRCA mutation.
Table 2: Common Adverse Events (≥20% of patients, any grade) with Niraparib
| Adverse Event | PRIMA Trial (%) | NOVA Trial (%) |
| Nausea | 71 | 74 |
| Thrombocytopenia | 66 | 61 |
| Anemia | 64 | 50 |
| Fatigue | 51 | 59 |
| Constipation | 40 | 40 |
| Vomiting | 34 | 34 |
| Neutropenia | 30 | 30 |
| Insomnia | 29 | 25 |
| Headache | 26 | 26 |
| Diarrhea | 22 | 20 |
Data from the safety population of the respective trials.
Rucaparib: Key Clinical Data
Rucaparib is an oral PARP inhibitor indicated for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in a complete or partial response to platinum-based chemotherapy. It is also approved for the treatment of adult patients with deleterious BRCA mutation (germline and/or somatic)-associated ovarian cancer who have been treated with two or more chemotherapies, and for certain patients with metastatic castration-resistant prostate cancer (mCRPC).
Table 3: Efficacy of Rucaparib in Pivotal Clinical Trials
| Clinical Trial (Indication) | Patient Population | Treatment Arm | Placebo Arm | Hazard Ratio (95% CI) | p-value | Reference |
| ARIEL3 (Recurrent Ovarian Cancer Maintenance) | BRCA-mutated | Median PFS: 16.6 months | Median PFS: 5.4 months | 0.23 (0.16-0.34) | <0.0001 | |
| HRD-positive | Median PFS: 13.6 months | Median PFS: 5.4 months | 0.32 (0.24-0.42) | <0.0001 | ||
| Overall Population | Median PFS: 10.8 months | Median PFS: 5.4 months | 0.36 (0.30-0.45) | <0.0001 | ||
| ATHENA-MONO (First-Line Maintenance Ovarian Cancer) | HRD Population | Median PFS: 28.7 months | Median PFS: 11.3 months | 0.47 (0.31-0.72) | 0.0004 | |
| Intent-to-Treat (ITT) Population | Median PFS: 20.2 months | Median PFS: 9.2 months | 0.52 (0.40-0.68) | <0.0001 |
PFS: Progression-Free Survival; HRD: Homologous Recombination Deficiency.
Table 4: Common Adverse Events (≥20% of patients, any grade) with Rucaparib
| Adverse Event | ARIEL3 Trial (%) |
| Nausea | 77 |
| Asthenia/Fatigue | 77 |
| Anemia/Decreased Hemoglobin | 70 |
| Vomiting | 53 |
| Constipation | 47 |
| Diarrhea | 38 |
| Decreased Appetite | 39 |
| Dysgeusia | 39 |
| ALT/AST Elevation | 34 |
| Abdominal Pain | 35 |
Data from the safety population of the ARIEL3 trial.
Recommended Experimental Protocols for Benchmarking this compound
To comprehensively evaluate the performance of a novel PARP inhibitor like this compound, a series of well-defined in vitro and in vivo experiments are essential. The following protocols provide a detailed methodology for key assays.
PARP Trapping Assay
Objective: To quantify the ability of this compound to trap PARP1 on DNA, a key mechanism of action for PARP inhibitor cytotoxicity.
Methodology:
-
Principle: This assay often utilizes fluorescence polarization (FP). A fluorescently labeled DNA oligonucleotide is incubated with recombinant PARP1 enzyme. In the presence of a PARP inhibitor, the enzyme becomes "trapped" on the DNA, resulting in a larger molecular complex that tumbles slower in solution, leading to an increase in the FP signal.
-
Reagents: Recombinant human PARP1, fluorescently labeled DNA oligonucleotide duplex, assay buffer, and a plate reader capable of measuring fluorescence polarization.
-
Procedure:
-
Prepare a dilution series of this compound, niraparib, and rucaparib.
-
In a microplate, combine the PARP1 enzyme and the fluorescent DNA probe.
-
Add the different concentrations of the inhibitors to the wells.
-
Incubate to allow for binding and trapping.
-
Measure the fluorescence polarization of each well.
-
-
Data Analysis: Plot the FP signal against the inhibitor concentration to determine the EC50 for PARP trapping for each compound.
Cell Viability Assay
Objective: To assess the cytotoxic effect of this compound on cancer cell lines with and without HRR defects (e.g., BRCA1/2 wild-type vs. mutant).
Methodology:
-
Principle: Assays like the MTT or CellTiter-Glo® luminescent assay measure the metabolic activity of viable cells. A decrease in signal indicates reduced cell viability and cytotoxicity.
-
Cell Lines: Utilize a panel of isogenic cell lines (e.g., U2OS) with and without BRCA1/2 knockout, or established cancer cell lines with known BRCA status (e.g., CAPAN-1, MDA-MB-436).
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, niraparib, and rucaparib for a specified period (e.g., 72-120 hours).
-
Add the viability reagent (e.g., MTT, CellTiter-Glo®) and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 (inhibitory concentration 50%) for each compound in each cell line. A significantly lower IC50 in HRR-deficient cells compared to HRR-proficient cells indicates synthetic lethality.
γ-H2AX Foci Formation Assay
Objective: To visualize and quantify the extent of DNA double-strand breaks induced by this compound treatment.
Methodology:
-
Principle: Histone H2AX is phosphorylated (to form γ-H2AX) at the sites of DSBs. Immunofluorescence microscopy can be used to detect and quantify these γ-H2AX "foci," with each focus representing a DSB.
-
Procedure:
-
Grow cells on coverslips and treat them with this compound, niraparib, or rucaparib for a defined time (e.g., 24 hours).
-
Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Incubate the cells with a primary antibody specific for γ-H2AX, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
-
Data Analysis: Use image analysis software (e.g., ImageJ/Fiji) to count the number of γ-H2AX foci per nucleus. An increase in the number of foci indicates an accumulation of DNA damage.
Homologous Recombination Repair (HRR) Assay
Objective: To directly measure the impact of this compound on the efficiency of the HRR pathway.
Methodology:
-
Principle: A common method involves using a reporter cell line (e.g., U2OS-DR-GFP) that contains a non-functional GFP gene with an I-SceI endonuclease recognition site. When a DSB is induced by I-SceI expression, functional GFP is only produced if the break is repaired by HRR using a downstream GFP template.
-
Procedure:
-
Transfect the U2OS-DR-GFP cells with a plasmid expressing I-SceI.
-
Treat the cells with this compound, niraparib, or rucaparib.
-
After a suitable incubation period (e.g., 48 hours), harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.
-
-
Data Analysis: A decrease in the percentage of GFP-positive cells in the presence of the inhibitor indicates a reduction in HRR efficiency.
Conclusion
A systematic and rigorous benchmarking process is paramount in the development of new therapeutic agents. By employing the quantitative comparisons and detailed experimental protocols outlined in this guide, researchers and drug developers can effectively evaluate the performance of a novel PARP inhibitor, such as the hypothetical this compound, against the established benchmarks of niraparib and rucaparib. This comprehensive approach will provide the necessary data to understand the novel agent's mechanism of action, potency, and potential clinical utility, ultimately informing its future development pathway.
References
- 1. Zejula (niraparib) vs Rubraca (rucaparib) | Everyone.org [everyone.org]
- 2. zejulahcp.com [zejulahcp.com]
- 3. ATHENA–MONO (GOG-3020/ENGOT-ov45): A randomized, double-blind, phase 3 trial evaluating rucaparib monotherapy versus placebo as maintenance treatment following response to first-line platinum-based chemotherapy in ovarian cancer. - ASCO [asco.org]
- 4. A Randomized, Phase III Trial to Evaluate Rucaparib Monotherapy as Maintenance Treatment in Patients With Newly Diagnosed Ovarian Cancer (ATHENA–MONO/GOG-3020/ENGOT-ov45) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Trifluoromethylphenyl Derivatives
Disclaimer: The specific compound "Nct-tfp" is not definitively identified in public chemical literature. Based on the nomenclature, this guide addresses the handling of a representative trifluoromethylphenyl acetamide compound. Researchers must consult the specific Safety Data Sheet (SDS) for the exact compound in use.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with trifluoromethylphenyl derivatives.
Hazard Identification and Classification
Trifluoromethylphenyl derivatives are generally considered hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion.[1] Aromatic nitriles can be toxic, and the trifluoromethyl group can also contribute to the toxicological profile.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
| Carcinogenicity (Suspected) | Category 2 | H351: Suspected of causing cancer |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when working with trifluoromethylphenyl derivatives.
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | NIOSH (US) or EN 166 (EU) approved |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing to prevent skin exposure. | Inspect gloves prior to use. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. Work in a well-ventilated area, preferably under a chemical fume hood. |
Operational and Disposal Plans
Handling and Storage
Handling:
-
Avoid all personal contact, including inhalation of dust or vapors.
-
Work in a well-ventilated area or under a chemical fume hood.
-
Avoid formation of dust and aerosols.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.
-
Wash hands and face thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store under an inert atmosphere.
-
Store in a locked-up area accessible only to qualified personnel.
Spill Management Protocol
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection.
-
Contain: For small spills, sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust. For large spills, prevent the material from entering drains or waterways.
-
Clean: After the material is collected, wash the spill site.
-
Dispose: Dispose of the waste in accordance with local, regional, and national regulations.
Disposal Plan
-
Dispose of this compound and its container as hazardous waste in accordance with all applicable local, state, and federal regulations.
-
Do not let the product enter drains.
-
Contaminated packaging should be disposed of in the same manner as the product itself.
Experimental Workflow and Safety Precautions
The following diagram illustrates the logical workflow for handling trifluoromethylphenyl derivatives, from initial preparation to final disposal, emphasizing key safety checkpoints.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
